Product packaging for 6beta-Hydroxy 21-Acetyloxy Budesonide(Cat. No.:CAS No. 93789-69-6)

6beta-Hydroxy 21-Acetyloxy Budesonide

Cat. No.: B584706
CAS No.: 93789-69-6
M. Wt: 486.605
InChI Key: MJJWVUUEPVHQRD-DIMDHKEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6beta-Hydroxy 21-Acetyloxy Budesonide, also known as this compound, is a useful research compound. Its molecular formula is C28H38O7 and its molecular weight is 486.605. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O7 B584706 6beta-Hydroxy 21-Acetyloxy Budesonide CAS No. 93789-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-methylidene-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-6-7-24-34-23-12-18-17-11-20(30)19-10-15(2)8-9-26(19,4)25(17)21(31)13-27(18,5)28(23,35-24)22(32)14-33-16(3)29/h8-10,17-18,20-21,23-25,30-31H,2,6-7,11-14H2,1,3-5H3/t17-,18+,20+,21-,23-,24?,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJWVUUEPVHQRD-DIMDHKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=C)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=C)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)COC(=O)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

characterization of 6beta-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Characterization of 6β-Hydroxy-21-acetyloxy-budesonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6β-Hydroxy-21-acetyloxy-budesonide, a significant derivative of the corticosteroid budesonide. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its metabolic context.

Physicochemical Properties

6β-Hydroxy-21-acetyloxy-budesonide is a derivative of budesonide, a potent glucocorticoid. The introduction of a hydroxyl group at the 6β position and an acetyl group at the 21-position modifies its polarity and potential metabolic stability. A summary of its key identifiers is presented in Table 1.

PropertyValueSource
Chemical Name (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dioneN/A
Molecular Formula C27H36O8[1]
Molecular Weight 488.57 g/mol [1]
CAS Number 93789-69-6[1]

Synthesis and Purification

  • 6β-Hydroxylation of Budesonide: This step can be achieved through microbial or enzymatic transformation, mimicking the metabolic pathway involving cytochrome P450 enzymes, particularly CYP3A4.

  • 21-Acetylation of 6β-Hydroxybudesonide: The resulting 6β-hydroxybudesonide can then be selectively acetylated at the 21-hydroxyl group using a suitable acetylating agent like acetic anhydride in the presence of a catalyst.

Purification of the final product would typically involve chromatographic techniques.

Experimental Workflow: Purification

Purification_Workflow start Crude Product column_chromatography Column Chromatography (Silica Gel) start->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify pure fractions solvent_evaporation Solvent Evaporation pooling->solvent_evaporation crystallization Crystallization solvent_evaporation->crystallization final_product Pure 6β-Hydroxy- 21-acetyloxy-budesonide crystallization->final_product

A generalized workflow for the purification of 6β-Hydroxy-21-acetyloxy-budesonide.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of 6β-Hydroxy-21-acetyloxy-budesonide. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 6β-Hydroxy-21-acetyloxy-budesonide and for separating it from budesonide and other related substances.

Experimental Protocol: HPLC Analysis

A stability-indicating HPLC method can be adapted from existing methods for budesonide and its metabolites.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Hypersil C18).

  • Mobile Phase: A mixture of ethanol, acetonitrile, and a phosphate buffer (pH 3.4) in a ratio of approximately 2:30:68 (v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 240 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

This method should effectively separate the more polar 6β-Hydroxy-21-acetyloxy-budesonide from the parent budesonide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Expected Mass Spectral Data

IonExpected m/z
[M+H]+489.25
[M+Na]+511.23

The fragmentation pattern in MS/MS would likely show losses of water, acetic acid, and fragments related to the butylidene bis(oxy) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 6β-Hydroxy-21-acetyloxy-budesonide. Both 1H and 13C NMR spectra are required.

Expected 1H NMR Chemical Shifts

While specific data is not available, expected shifts can be inferred. The presence of the 6β-hydroxyl group would lead to a downfield shift of the proton at the C6 position compared to budesonide. The protons of the 21-acetyl group would appear as a singlet around 2.1 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm-1)
O-H (hydroxyl)3200-3600
C=O (ketone, ester)1650-1750
C=C (alkene)1600-1680
C-O (ester, ether)1000-1300

Metabolic Pathway

6β-Hydroxy-21-acetyloxy-budesonide is closely related to the metabolism of budesonide. Budesonide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form two major, less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. The formation of 6β-Hydroxy-21-acetyloxy-budesonide would likely follow the formation of 6β-hydroxybudesonide.

Metabolic_Pathway Budesonide Budesonide CYP3A4 CYP3A4 Budesonide->CYP3A4 Metabolite1 16α-hydroxyprednisolone Metabolite2 6β-hydroxybudesonide Acetylation Acetylation Metabolite2->Acetylation Final_Product 6β-Hydroxy-21-acetyloxy-budesonide CYP3A4->Metabolite1 CYP3A4->Metabolite2 Acetylation->Final_Product

Metabolic pathway of Budesonide leading to 6β-Hydroxy-21-acetyloxy-budesonide.

This technical guide provides a foundational understanding of the characterization of 6β-Hydroxy-21-acetyloxy-budesonide. Further research is required to establish detailed, validated experimental protocols and to fully elucidate its pharmacological and toxicological profile. The information presented here serves as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis.

References

6beta-Hydroxy 21-Acetyloxy Budesonide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6β-Hydroxy-21-acetyloxy budesonide, a known impurity and metabolite of the synthetic corticosteroid, budesonide. This document details its chemical structure, and physicochemical properties, and discusses the analytical methodologies for its identification and quantification. Although primarily classified as a reference standard for quality control in pharmaceutical manufacturing, this guide also explores the potential biological implications of this molecule. The synthesis of related budesonide impurities is reviewed to provide context for its formation. This paper aims to be a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of budesonide-based therapeutics.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions. As with any pharmaceutical compound, the presence of impurities in the final drug product is a critical quality attribute that must be carefully controlled. 6β-Hydroxy-21-acetyloxy budesonide has been identified as a process impurity and potential metabolite of budesonide. Its characterization is crucial for ensuring the safety and efficacy of budesonide formulations. This guide provides a detailed examination of the chemical and physical properties of this specific impurity.

Chemical Structure and Identification

The chemical structure of 6β-Hydroxy-21-acetyloxy budesonide is derived from the core structure of budesonide with the addition of a hydroxyl group at the 6β position and an acetyl group at the 21-position.

Systematic Name: (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-1,4-diene-3,20-dione-21-acetate[1][2]

Synonym: 2-((2R,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2,7-dihydroxy-6a,8a-dimethyl-4-oxo-10-propyl-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2′,1′:4,5]indeno[1,2-d][3][4]dioxol-8b-yl)-2-oxoethyl acetate[5]

Chemical Formula: C₂₇H₃₆O₈[2][5]

InChI Key: InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19+,20-,22+,23+,24+,25-,26-,27+/m0/s1[1]

Below is a 2D representation of the chemical structure of 6β-Hydroxy-21-acetyloxy budesonide.

Chemical structure of 6β-Hydroxy 21-Acetyloxy Budesonide

Physicochemical Properties

As a reference standard, detailed physicochemical data for 6β-Hydroxy-21-acetyloxy budesonide is not extensively published in peer-reviewed literature. The available information is summarized in the table below. This data is critical for the development of analytical methods and for understanding its behavior in various matrices.

PropertyValueSource
Molecular Weight 488.58 g/mol [5]
CAS Number 93789-69-6[2][5]
Appearance Solid (form not specified)
Purity Typically available as a high-purity reference standard (e.g., 95%-98%)[6]

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of 6β-Hydroxy-21-acetyloxy budesonide are scarce, as it is primarily an impurity. However, understanding the synthesis of budesonide and its other impurities can provide insights into the potential formation pathways of this compound.

The synthesis of budesonide impurities often involves multi-step reactions starting from a budesonide raw material. For instance, the synthesis of a related impurity, budesonide impurity USP-Z1, involves the reaction of budesonide with butyryl chloride or butyric anhydride, followed by oxidation.[3][5] Another impurity, EP-ZE, is synthesized from ZNA-3 through oxidation, reaction with n-butanal, and subsequent hydrolysis.[7] These examples highlight that the formation of impurities like 6β-Hydroxy-21-acetyloxy budesonide likely occurs through side reactions or degradation during the manufacturing process of budesonide.

The general workflow for the synthesis and purification of budesonide impurities can be conceptualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Budesonide Raw Material Reaction Reaction with Modifying Agents (e.g., acylating, oxidizing agents) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Final Pure Impurity Standard Crystallization->Final QC Quality Control (HPLC, NMR, MS) Final->QC

A generalized workflow for the synthesis and purification of budesonide impurities.

Analytical Methodology

The primary application of 6β-Hydroxy-21-acetyloxy budesonide is as a reference standard for the quality control of budesonide drug products.[8] Its accurate identification and quantification are essential to ensure that the levels of this impurity are within the acceptable limits set by regulatory authorities.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of budesonide and its impurities.[9][10][11] A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is usually performed using a UV detector at a wavelength where budesonide and its impurities exhibit significant absorbance.

A general workflow for the analytical method validation for a budesonide impurity is outlined below:

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application Col_Select Column & Mobile Phase Selection Det_Param Detector Parameter Optimization Col_Select->Det_Param Specificity Specificity Det_Param->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control Testing Robustness->Routine_QC Stability Stability Studies Routine_QC->Stability

A typical workflow for the validation of an analytical method for a budesonide impurity.

A Certificate of Analysis (CoA) for a reference standard of 6β-Hydroxy-21-acetyloxy budesonide would typically include data from techniques such as ¹H-NMR, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.[2]

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the mechanism of action of 6β-Hydroxy-21-acetyloxy budesonide. As a known impurity, its biological effects have likely not been a primary area of research. However, given its structural similarity to budesonide, it is plausible that it could interact with glucocorticoid receptors, although its potency and potential for adverse effects are unknown.

Budesonide itself exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins.

A simplified representation of the glucocorticoid receptor signaling pathway is provided below:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Budesonide) GR_complex Inactive GR Complex (with HSPs) GC->GR_complex Binding & HSP Dissociation Active_GR Active GR GR_complex->Active_GR Nucleus Nucleus Active_GR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Anti_Inflammatory Anti-inflammatory Protein Synthesis GRE->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Protein Synthesis GRE->Pro_Inflammatory Repression

A simplified diagram of the glucocorticoid receptor signaling pathway.

Further research would be necessary to determine if 6β-Hydroxy-21-acetyloxy budesonide has any significant agonist or antagonist activity at the glucocorticoid receptor or if it interacts with other cellular targets.

Conclusion

6β-Hydroxy-21-acetyloxy budesonide is an important reference standard for the pharmaceutical industry, playing a critical role in the quality control of budesonide manufacturing. While its chemical identity is well-defined, a comprehensive profile of its physicochemical properties and biological activities remains to be fully elucidated. This technical guide consolidates the currently available information and highlights the areas where further research is needed. A deeper understanding of this and other budesonide-related impurities will contribute to the continued safety and efficacy of this important class of anti-inflammatory drugs.

References

An In-depth Technical Guide to the Metabolism of Budesonide to 6β-Hydroxybudesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the synthetic corticosteroid Budesonide to its primary metabolite, 6β-hydroxybudesonide. This process is a critical determinant of the drug's systemic bioavailability and overall safety profile. This document outlines the core metabolic pathway, detailed experimental protocols for its investigation, and quantitative data reported in the scientific literature.

Introduction

Budesonide is a potent glucocorticoid utilized in the treatment of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. Its efficacy is maximized through local administration, minimizing systemic exposure and associated side effects. A key factor contributing to its favorable safety profile is its extensive first-pass metabolism in the liver, where it is rapidly converted to metabolites with significantly lower glucocorticoid activity. The primary pathway in this metabolic clearance is the hydroxylation of Budesonide to 6β-hydroxybudesonide.

The Core Metabolic Pathway

The metabolism of Budesonide is predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme, located primarily in the liver and to a lesser extent in the intestine.[1][2] This enzyme catalyzes the hydroxylation of Budesonide at the 6β position of the steroid nucleus, resulting in the formation of 6β-hydroxybudesonide. Concurrently, another major metabolite, 16α-hydroxyprednisolone, is also formed through the action of CYP3A4.[1][3][4][5] These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, rendering them pharmacologically inactive.

The initial user query mentioned "6β-Hydroxy 21-Acetyloxy Budesonide". While the vast majority of scientific literature refers to the primary metabolite as 6β-hydroxybudesonide, the existence of a 21-acetylated form is plausible as a minor metabolite or a synthetic derivative. However, its role in the primary metabolic pathway of Budesonide is not prominently documented. This guide will focus on the well-established formation of 6β-hydroxybudesonide.

Below is a diagram illustrating the primary metabolic pathway of Budesonide.

Metabolism_Pathway Budesonide Budesonide Metabolite 6β-Hydroxybudesonide Budesonide->Metabolite 6β-hydroxylation Enzyme CYP3A4 (Liver, Intestine) Enzyme->Budesonide

Diagram 1: Metabolic conversion of Budesonide to 6β-Hydroxybudesonide.

Quantitative Data on Budesonide Metabolism

The following table summarizes the available quantitative data related to the metabolism of Budesonide. Specific kinetic parameters for the formation of 6β-hydroxybudesonide are not extensively reported in the public domain.

ParameterValueOrganism/SystemCommentsReference
Primary Metabolizing Enzyme CYP3A4HumanPrimarily in the liver and intestine.[1][2]
Major Metabolites 6β-hydroxybudesonide, 16α-hydroxyprednisoloneHumanBoth are pharmacologically inactive.[1][3][4][5]
Inhibition of Budesonide Metabolism (IC50) ~0.1 µMHuman Liver MicrosomesBy Ketoconazole, a potent CYP3A4 inhibitor.[4]
Inhibition of Budesonide Metabolism (IC50) ~1 µMHuman Liver MicrosomesBy Troleandomycin, a CYP3A4 inhibitor.[4]

Experimental Protocols

This section details a generalized protocol for studying the in vitro metabolism of Budesonide to 6β-hydroxybudesonide using human liver microsomes, based on methodologies described in the literature.

Objective

To determine the formation of 6β-hydroxybudesonide from Budesonide when incubated with human liver microsomes and to characterize the kinetics of this metabolic reaction.

Materials
  • Budesonide

  • 6β-hydroxybudesonide (as a reference standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction and sample preparation)

  • Internal standard for LC-MS/MS analysis (e.g., a structurally similar corticosteroid)

  • LC-MS/MS system

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro Budesonide metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Budesonide Stock Solution D Pre-incubate HLM and Budesonide A->D B Prepare HLM Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Quench Reaction with Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify 6β-hydroxybudesonide I->J

Diagram 2: Workflow for in vitro Budesonide metabolism assay.
Detailed Methodology

  • Preparation of Reagents:

    • Prepare a stock solution of Budesonide in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of human liver microsomes in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes and the Budesonide working solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Processing:

    • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of Budesonide and 6β-hydroxybudesonide.

    • The method should be optimized for sensitivity and selectivity, often employing multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a standard curve for 6β-hydroxybudesonide using the reference standard.

    • Quantify the concentration of 6β-hydroxybudesonide formed at each time point.

    • From this data, kinetic parameters such as the rate of formation can be determined.

Conclusion

The metabolism of Budesonide to 6β-hydroxybudesonide via CYP3A4 is a rapid and efficient process that significantly limits the systemic bioavailability of the parent drug. This metabolic pathway is fundamental to the safety profile of Budesonide, particularly with oral and inhaled formulations. The experimental protocols outlined in this guide provide a framework for researchers to investigate this critical biotransformation in vitro. Further research to fully elucidate the kinetic parameters of this reaction will provide a more complete understanding of Budesonide's disposition and potential for drug-drug interactions.

References

Unraveling the Pharmacological Profile of 6β-Hydroxy-21-Acetyloxy Budesonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological activity of 6β-Hydroxy-21-Acetyloxy Budesonide, a derivative of the potent synthetic corticosteroid, budesonide. Through a comprehensive review of available data, this document explores the impact of 6β-hydroxylation and 21-acetylation on the parent molecule's interaction with the glucocorticoid receptor and its subsequent anti-inflammatory effects. This guide synthesizes data on budesonide and its metabolites to infer the pharmacological profile of 6β-Hydroxy-21-Acetyloxy Budesonide, presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key pathways through diagrams.

Introduction to Budesonide

Budesonide is a second-generation glucocorticoid characterized by high topical potency and low systemic side effects, making it a cornerstone in the treatment of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1] Its therapeutic efficacy stems from its high affinity for the glucocorticoid receptor (GR), which, upon activation, modulates the transcription of genes involved in the inflammatory response.[1][2] Budesonide's favorable safety profile is attributed to its extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which converts it into metabolites with significantly lower glucocorticoid activity.[2]

The Impact of 6β-Hydroxylation on Pharmacological Activity

The primary metabolic pathway for budesonide involves hydroxylation at the 6β position, leading to the formation of 6β-hydroxybudesonide. This metabolic transformation serves as a significant deactivation step.

Key Findings:

  • Reduced Glucocorticoid Receptor Affinity: 6β-hydroxybudesonide exhibits markedly lower binding affinity for the glucocorticoid receptor compared to the parent budesonide molecule.

  • Negligible Glucocorticoid Activity: The glucocorticoid activity of 6β-hydroxybudesonide is considered negligible, being less than 1/100th that of budesonide.[3] This substantial reduction in activity underscores the importance of the 6β-hydroxylation pathway in terminating the systemic effects of absorbed budesonide.

The Role of 21-Acetyloxy Modification

The introduction of an acetyl group at the 21-position of the budesonide molecule results in budesonide 21-acetate. The pharmacological implications of this modification are multifaceted and require careful consideration.

Key Findings:

  • Conflicting Reports on Direct Activity: There are conflicting reports regarding the intrinsic pharmacological activity of budesonide 21-acetate. Some sources indicate that it lacks the pharmacological activity of budesonide and is primarily utilized as a reference standard and identified as "Budesonide Impurity K" in the European Pharmacopoeia.[4][5] Conversely, other information suggests it possesses significant anti-inflammatory properties.[4]

  • Potential as a Prodrug: A plausible explanation for these conflicting observations is that budesonide 21-acetate may act as a prodrug. The ester linkage at the 21-position can be susceptible to hydrolysis by esterase enzymes present in the body, which would release the active parent molecule, budesonide. This is supported by the fact that the synthesis of budesonide can involve a hydrolysis step to remove a 21-position acetate group.[6]

  • Influence of Different 21-Esters: Studies on other 21-esters of budesonide, such as budesonide-21-glycine and budesonide-21-alanine esters, have demonstrated enhanced anti-inflammatory effects compared to budesonide itself. This suggests that the nature of the ester group at the 21-position is a critical determinant of the resulting pharmacological activity, potentially by influencing properties like solubility and cellular uptake.

Inferred Pharmacological Activity of 6β-Hydroxy-21-Acetyloxy Budesonide

Based on the individual effects of 6β-hydroxylation and 21-acetylation, the pharmacological activity of 6β-Hydroxy-21-Acetyloxy Budesonide is predicted to be minimal.

Scientific Rationale:

The profound deactivating effect of 6β-hydroxylation is the dominant factor. Given that 6β-hydroxybudesonide possesses less than 1% of the activity of budesonide, it is highly probable that the addition of a 21-acetyloxy group to this already inactive metabolite would not restore any significant pharmacological function. Even if the 21-acetate were to be hydrolyzed, the resulting molecule would be 6β-hydroxybudesonide, which is largely inert. Therefore, 6β-Hydroxy-21-Acetyloxy Budesonide is likely to be a pharmacologically inactive metabolite.

Quantitative Data Summary

The following tables summarize the available quantitative data for budesonide and its related compounds to provide a basis for comparison.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA)¹Dissociation Constant (Kd)
Dexamethasone100-
Budesonide8551.32 nmol/L
6β-Hydroxybudesonide<1% of BudesonideNot available
Budesonide 21-acetateNot availableNot available

¹Relative to dexamethasone

Table 2: In Vitro Anti-Inflammatory Activity

CompoundAssayModelEffect
BudesonideIL-6 InhibitionLPS-induced A549 cellsSignificant inhibition
Budesonide-21-glycine esterIL-6 InhibitionLPS-induced A549 cellsInhibition approximately twice that of Budesonide
Budesonide-21-alanine esterIL-6 InhibitionLPS-induced A549 cellsInhibition approximately twice that of Budesonide

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Whole Cell)

This protocol is adapted from a method for determining the binding affinity of a ligand for the glucocorticoid receptor in a whole-cell system.

Methodology:

  • Cell Culture and Transfection:

    • COS-7 cells are cultured and seeded in appropriate flasks or dishes.

    • Cells are transfected with a plasmid expressing the human glucocorticoid receptor (e.g., pCMV-GR).

    • Following transfection, the medium is replaced with serum-free medium to eliminate interference from endogenous steroids.

  • Ligand Binding:

    • Cells are harvested, washed, and resuspended in a suitable buffer (e.g., DMEM with 10 mM HEPES).

    • The cell suspension is incubated with various concentrations of a radiolabeled glucocorticoid, such as [³H]-dexamethasone.

    • Incubations are performed in the presence and absence of a high concentration of unlabeled dexamethasone to determine total and non-specific binding, respectively.

  • Washing and Scintillation Counting:

    • After incubation, cells are thoroughly washed with ice-cold PBS to remove unbound ligand.

    • The cell pellets are resuspended, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Saturation binding analysis is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vitro Metabolism of Budesonide by CYP3A4

This protocol describes a method to study the metabolism of budesonide by human liver microsomes, which are rich in CYP3A4.

Methodology:

  • Incubation Mixture Preparation:

    • A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer).

  • Metabolic Reaction:

    • The reaction is initiated by adding budesonide to the pre-warmed incubation mixture.

    • The mixture is incubated at 37°C for a specified period.

    • The reaction is terminated by adding a quenching solvent, such as acetonitrile.

  • Sample Analysis:

    • The samples are centrifuged to pellet the protein.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites, such as 6β-hydroxybudesonide.

  • Inhibition Studies (Optional):

    • To confirm the role of CYP3A4, the assay can be performed in the presence of known CYP3A4 inhibitors (e.g., ketoconazole) or antibodies against CYP3A enzymes.

Signaling and Metabolic Pathways

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of budesonide via the glucocorticoid receptor.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR_complex Inactive GR Complex (GR + HSPs) Budesonide->GR_complex Binds Active_GR Active GR-Budesonide Complex GR_complex->Active_GR Conformational Change HSPs HSPs GR_complex->HSPs Dissociation GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Translocates and Binds Transcription_reg Transcription Regulation GRE->Transcription_reg Initiates Anti_inflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Annexin A1) Transcription_reg->Anti_inflammatory Pro_inflammatory Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription_reg->Pro_inflammatory

Caption: Budesonide Glucocorticoid Receptor Signaling Pathway.

Metabolic Pathway of Budesonide

The diagram below outlines the primary metabolic fate of budesonide, leading to the formation of 6β-Hydroxy-21-Acetyloxy Budesonide.

G cluster_0 Metabolic Step 1: 6β-Hydroxylation cluster_1 Hypothetical Step 2: 21-Acetylation Budesonide Budesonide Metabolite1 6β-Hydroxybudesonide (Largely Inactive) Budesonide->Metabolite1 CYP3A4 (Liver) Final_Metabolite 6β-Hydroxy-21-Acetyloxy Budesonide (Inactive) Metabolite1->Final_Metabolite Acetyltransferase

Caption: Budesonide Metabolic Pathway.

Conclusion

The pharmacological activity of 6β-Hydroxy-21-Acetyloxy Budesonide is inferred to be negligible. The primary determinant of this inactivity is the 6β-hydroxylation, a metabolic process that significantly reduces the glucocorticoid receptor binding affinity and subsequent anti-inflammatory effects of the budesonide molecule. While 21-acetylation can, in some cases, modulate the activity of corticosteroids, its presence on the already inactive 6β-hydroxybudesonide backbone is unlikely to confer any significant pharmacological function. This technical guide provides a framework for understanding the structure-activity relationships of budesonide and its derivatives, which is crucial for the design and development of future anti-inflammatory therapies. Further experimental studies would be required to definitively confirm the pharmacological profile of 6β-Hydroxy-21-Acetyloxy Budesonide.

References

An In-Depth Technical Guide to 6β-Hydroxy 21-Acetyloxy Budesonide as a Budesonide Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6β-Hydroxy 21-Acetyloxy Budesonide, a known impurity and metabolite of the corticosteroid Budesonide. This document details its chemical identity, potential pathways of formation, and analytical methodologies for its detection and quantification, aimed at supporting research, development, and quality control of Budesonide-containing pharmaceutical products.

Introduction to Budesonide and its Impurities

Budesonide is a potent glucocorticoid widely used for the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1] As with any active pharmaceutical ingredient (API), the purity of Budesonide is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or as metabolites formed in the body.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in drug products.

Chemical Profile of 6β-Hydroxy 21-Acetyloxy Budesonide

6β-Hydroxy 21-Acetyloxy Budesonide is a recognized related substance of Budesonide. Its chemical identity is well-established, and it is available as a pharmaceutical reference standard from various suppliers, which is essential for its accurate identification and quantification in analytical testing.[3][4][5][6]

Table 1: Chemical and Physical Properties of 6β-Hydroxy 21-Acetyloxy Budesonide

PropertyValueReference
Chemical Name (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione[3]
CAS Number 93789-69-6[3][4][5]
Molecular Formula C₂₇H₃₆O₈[3][4]
Molecular Weight 488.58 g/mol [4]
Appearance White to off-white solid (typical for corticosteroids)General knowledge
Storage 2-8 °C Refrigerator[5]

Formation Pathway: Metabolism of Budesonide

The presence of 6β-Hydroxy 21-Acetyloxy Budesonide is primarily linked to the metabolic pathways of Budesonide. Budesonide is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][5][7] The major metabolic route involves hydroxylation reactions.

One of the principal metabolites of Budesonide is 6β-hydroxybudesonide.[2][8] The formation of 6β-Hydroxy 21-Acetyloxy Budesonide likely occurs as a subsequent metabolic step, involving acetylation at the 21-position of the 6β-hydroxylated intermediate. This metabolic cascade is a critical consideration in pharmacokinetic and toxicological assessments.

Budesonide_Metabolism Budesonide Budesonide CYP3A4 CYP3A4 (Liver) Budesonide->CYP3A4 Metabolism Metabolite1 6β-Hydroxybudesonide (Major Metabolite) CYP3A4->Metabolite1 Metabolite2 16α-Hydroxyprednisolone (Major Metabolite) CYP3A4->Metabolite2 Acetylation Acetylation Metabolite1->Acetylation TargetImpurity 6β-Hydroxy 21-Acetyloxy Budesonide Acetylation->TargetImpurity

Figure 1. Proposed metabolic pathway for the formation of 6β-Hydroxy 21-Acetyloxy Budesonide.

Analytical Methodologies

The detection and quantification of 6β-Hydroxy 21-Acetyloxy Budesonide as an impurity in Budesonide require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common techniques employed for this purpose.

Chromatographic Separation

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate Budesonide from its impurities and degradation products. The selection of the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution program is critical for achieving the desired resolution.

Table 2: Exemplary HPLC Method Parameters for Budesonide Impurity Profiling

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate buffer (pH 3.2-3.4)
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of all related substances
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Detection UV at 244 nm
Injection Volume 20 - 50 µL

Note: These are representative parameters and require optimization and validation for the specific analysis of 6β-Hydroxy 21-Acetyloxy Budesonide.

Detection and Identification

UV-Visible Spectroscopy: Budesonide and its structurally related impurities exhibit a characteristic UV absorbance maximum at approximately 244 nm, making UV detection a suitable method for routine analysis.[8]

Mass Spectrometry (MS): For unambiguous identification and structural elucidation, especially for novel or low-level impurities, coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) is indispensable. Electrospray ionization (ESI) is a common interface used for the analysis of corticosteroids. The mass spectrometer provides accurate mass data and fragmentation patterns that serve as a fingerprint for the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural confirmation of an isolated impurity is typically achieved through one- and two-dimensional NMR spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC). Suppliers of the 6β-Hydroxy 21-Acetyloxy Budesonide reference standard confirm its structure using these techniques.[3]

Experimental Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide in a Budesonide drug substance or product.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_identification Identification cluster_quantification Quantification cluster_reporting Reporting SamplePrep Dissolve Budesonide Sample in appropriate solvent HPLC RP-HPLC Separation (with validated method) SamplePrep->HPLC Detection UV Detection (244 nm) &/or MS Detection HPLC->Detection RRT Compare Relative Retention Time (RRT) with Reference Standard Detection->RRT MS_Spec Mass Spectral Analysis (for structural confirmation) Detection->MS_Spec PeakArea Integrate Peak Area Detection->PeakArea Calculation Calculate Impurity Level (using Reference Standard) PeakArea->Calculation Report Report results and compare with specification limits Calculation->Report

Figure 2. General experimental workflow for the analysis of Budesonide impurities.

Regulatory Considerations and Specifications

The acceptable limits for impurities in pharmaceutical products are defined by regulatory agencies and pharmacopoeias (e.g., USP, Ph. Eur.). For known, identified impurities like 6β-Hydroxy 21-Acetyloxy Budesonide, a specific limit is typically established in the drug product's specification. For unknown impurities, the ICH Q3B guidelines provide thresholds for reporting, identification, and qualification. While specific regulatory limits for 6β-Hydroxy 21-Acetyloxy Budesonide are not publicly available and would be part of a manufacturer's confidential filing, the availability of a certified reference standard indicates its importance in quality control.[6]

Conclusion

6β-Hydroxy 21-Acetyloxy Budesonide is a significant related substance of Budesonide, likely formed through metabolic processes. Its control is crucial for ensuring the quality, safety, and efficacy of Budesonide-containing medicines. A thorough understanding of its chemical properties, formation pathways, and the application of robust, validated analytical methods are essential for drug development professionals. The use of certified reference standards in conjunction with advanced chromatographic and spectroscopic techniques allows for the accurate monitoring and control of this impurity, ensuring compliance with stringent regulatory requirements.

References

An In-Depth Technical Guide on the Discovery and Isolation of 6β-Hydroxy-21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6β-Hydroxy-21-acetyloxy-budesonide, a significant metabolite and impurity of the synthetic corticosteroid, Budesonide. This document details the metabolic pathways leading to its formation, outlines plausible methods for its synthesis and isolation based on established chemical principles for corticosteroids, and presents its key analytical and physicochemical properties. Furthermore, this guide describes the general mechanism of action of its parent compound, Budesonide, through the glucocorticoid receptor signaling pathway, providing context for the potential biological activity of this metabolite. The information is intended to support research, drug development, and quality control activities related to Budesonide and its derivatives.

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions. As with all pharmaceutical compounds, a thorough understanding of its metabolic fate and the characterization of its metabolites and impurities are critical for ensuring safety and efficacy. One such derivative is 6β-Hydroxy-21-acetyloxy-budesonide, a compound that arises from the metabolic transformation of Budesonide. This guide explores the scientific knowledge surrounding this specific molecule.

Discovery and Metabolic Formation

The discovery of 6β-Hydroxy-21-acetyloxy-budesonide is intrinsically linked to the study of Budesonide's metabolism. The primary routes of Budesonide metabolism in humans involve enzymatic reactions in the liver.[1]

The formation of 6β-Hydroxy-21-acetyloxy-budesonide occurs through a two-step metabolic process:

  • 6β-Hydroxylation: The initial and one of the main metabolic pathways for Budesonide is hydroxylation at the 6β position, yielding 6β-hydroxybudesonide. This reaction is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1]

  • 21-Acetylation: Subsequent to or in a separate metabolic route, an acetyl group is added at the 21-position. While the specific enzymes responsible for the 21-acetylation of Budesonide metabolites are not extensively documented in readily available literature, enzymatic acetylation of corticosteroids is a known biotransformation pathway.

The identification of Budesonide metabolites has been largely accomplished through the use of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) on samples from human urine after oral administration of Budesonide.[2] These studies have identified a range of metabolites, including hydroxylated and reduced forms.[2]

Physicochemical and Analytical Data

Accurate characterization of 6β-Hydroxy-21-acetyloxy-budesonide is essential for its use as a reference standard in analytical methods. The following tables summarize its key properties.

Table 1: General Properties

PropertyValue
CAS Number 93789-69-6
Molecular Formula C27H36O8
Molecular Weight 488.57 g/mol
Synonyms (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione

Source: SynThink Research Chemicals[3], SRIRAMCHEM[4]

Table 2: Analytical Data (Typical)

Analytical TechniqueData
¹H-NMR Data consistent with the proposed structure, showing characteristic shifts for the steroid backbone, the butylidene acetal, the acetyl group, and the additional hydroxyl group.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight, with fragmentation patterns consistent with the loss of the acetyl group and other characteristic fragments of the Budesonide structure.
High-Performance Liquid Chromatography (HPLC) Purity typically ≥98%.
Infrared Spectroscopy (IR) Characteristic absorption bands for hydroxyl, carbonyl, and ester functional groups.

Note: Specific spectral data is often proprietary to the manufacturers of reference standards. Researchers should refer to the Certificate of Analysis provided with the standard for precise values.[3]

Experimental Protocols

Plausible Synthesis of 6β-Hydroxy-21-Acetyloxy Budesonide

Step 1: 6β-Hydroxylation of Budesonide

  • Reagents and Solvents: Budesonide, a suitable oxidizing agent (e.g., a microbial transformation system known for steroid hydroxylation or a chemical oxidant with appropriate stereoselectivity), and appropriate solvents (e.g., buffered aqueous media for biotransformation or organic solvents for chemical oxidation).

  • Procedure:

    • Dissolve Budesonide in the chosen solvent system.

    • Introduce the hydroxylating agent (e.g., microbial culture or chemical reagent).

    • Maintain the reaction at a controlled temperature and pH for a specified period.

    • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, quench the reaction and extract the product into an organic solvent.

    • Purify the resulting 6β-hydroxybudesonide using column chromatography.

Step 2: 21-Acetylation of 6β-Hydroxybudesonide

  • Reagents and Solvents: 6β-hydroxybudesonide, an acetylating agent (e.g., acetic anhydride or acetyl chloride), a base (e.g., pyridine or triethylamine), and an aprotic organic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve the purified 6β-hydroxybudesonide in the chosen solvent.

    • Add the base, followed by the slow addition of the acetylating agent at a controlled temperature (typically cooled in an ice bath).

    • Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

    • Quench the reaction by adding water or a dilute aqueous acid.

    • Extract the 6β-Hydroxy-21-acetyloxy-budesonide into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Isolation from Biological Matrices

The isolation of 6β-Hydroxy-21-acetyloxy-budesonide from biological samples, such as urine, would follow a multi-step procedure:

  • Sample Preparation:

    • Collect urine samples after oral administration of Budesonide.[2]

    • To analyze for both free and conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase can be included.[2]

  • Extraction:

    • Perform solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances. A C18 stationary phase is commonly used for corticosteroids.

    • Alternatively, liquid-liquid extraction with a suitable organic solvent can be employed.

  • Chromatographic Separation:

    • Utilize preparative high-performance liquid chromatography (HPLC) on the concentrated extract to isolate the specific metabolite. A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.

    • Collect the fraction corresponding to the retention time of 6β-Hydroxy-21-acetyloxy-budesonide.

  • Characterization:

    • Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS/MS and NMR spectroscopy.

Signaling Pathways and Mechanism of Action

As a metabolite of Budesonide, the biological activity of 6β-Hydroxy-21-acetyloxy-budesonide is expected to be mediated through the glucocorticoid receptor (GR). The general mechanism of action for glucocorticoids like Budesonide is as follows:

  • Ligand Binding: Budesonide, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm.

  • Receptor Activation and Translocation: This binding causes a conformational change in the GR, leading to its dissociation from chaperone proteins and its translocation into the nucleus.

  • Gene Transcription Modulation: In the nucleus, the Budesonide-GR complex can modulate gene expression in two primary ways:

    • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.

    • Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes (e.g., cytokines, chemokines, and adhesion molecules).

The overall effect is a potent anti-inflammatory response. The affinity of 6β-Hydroxy-21-acetyloxy-budesonide for the glucocorticoid receptor and its specific activity relative to the parent compound would require further investigation.

Visualizations

Plausible Synthetic and Metabolic Pathways

G cluster_synthesis Plausible Synthesis Budesonide Budesonide Metabolite1 6β-Hydroxybudesonide Budesonide->Metabolite1  6β-Hydroxylation (CYP3A4) Budesonide->Metabolite1  Chemical or Microbial Hydroxylation Budesonide->Metabolite1  In Vivo Metabolism Metabolite2 6β-Hydroxy-21-Acetyloxy-Budesonide Metabolite1->Metabolite2  21-Acetylation Metabolite1->Metabolite2  Chemical Acetylation Metabolite1->Metabolite2  In Vivo Metabolism

Caption: Plausible synthetic and metabolic pathways to 6β-Hydroxy-21-acetyloxy-budesonide.

Experimental Workflow for Isolation

G start Biological Sample (e.g., Urine) spe Solid-Phase Extraction (SPE) start->spe hplc Preparative HPLC spe->hplc fraction Fraction Collection hplc->fraction analysis LC-MS/MS and NMR Analysis fraction->analysis

Caption: General experimental workflow for the isolation of 6β-Hydroxy-21-acetyloxy-budesonide.

Glucocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binding Complex Budesonide-GR Complex GR->Complex TranslocatedComplex Budesonide-GR Complex Complex->TranslocatedComplex Translocation GRE Glucocorticoid Response Element (GRE) TranslocatedComplex->GRE Binding NFkB NF-κB / AP-1 TranslocatedComplex->NFkB Inhibition AntiInflammatory Anti-inflammatory Gene Transcription GRE->AntiInflammatory Activation ProInflammatory Pro-inflammatory Gene Transcription NFkB->ProInflammatory Blocks Activation

Caption: Simplified glucocorticoid receptor signaling pathway for Budesonide.

Conclusion

6β-Hydroxy-21-acetyloxy-budesonide is a relevant metabolite and impurity of Budesonide, formed through hydroxylation and acetylation. While detailed protocols for its specific synthesis and isolation are not widely published, established methods in steroid chemistry provide a clear path for its preparation and purification. Its characterization relies on standard analytical techniques, and its biological activity is presumed to be mediated through the glucocorticoid receptor, similar to its parent compound. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry engaged in the study of Budesonide and its related substances.

References

The Central Role of 6β-Hydroxy-21-acetyloxybudesonide's Precursor in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide, a potent synthetic corticosteroid, is widely utilized in the treatment of various inflammatory conditions, most notably asthma and inflammatory bowel disease. Its efficacy is intrinsically linked to its metabolic profile, which is dominated by extensive first-pass metabolism in the liver. A key player in this metabolic cascade is the formation of 6β-hydroxybudesonide, a major and significantly less active metabolite. This technical guide provides an in-depth exploration of the role of 6β-hydroxybudesonide in drug metabolism studies, with a focus on its formation, quantification, and its utility as a biomarker for cytochrome P450 3A4 (CYP3A4) activity. It has been established that the primary metabolites of budesonide are 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[1][2] The nomenclature "6β-Hydroxy-21-acetyloxybudesonide" is not the standard term used in the scientific literature for this major metabolite; the consistent terminology is 6β-hydroxybudesonide.

Budesonide Metabolism: The Formation of 6β-Hydroxybudesonide

Budesonide undergoes rapid and extensive metabolism, primarily in the liver, by the cytochrome P450 enzyme system. Specifically, the CYP3A4 isoenzyme is responsible for the majority of its biotransformation.[1] This metabolic process leads to the formation of two principal metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[2][3] The formation of these metabolites represents a critical inactivation step, as they possess less than 1% of the glucocorticoid activity of the parent compound.

The metabolic pathway leading to 6β-hydroxybudesonide involves the hydroxylation of the budesonide molecule at the 6β position. This reaction is a hallmark of CYP3A4 activity and is a common metabolic route for many steroids.

Signaling Pathway of Budesonide Metabolism

The metabolism of budesonide is intricately regulated at the genetic level. Budesonide itself can act as an inducer of CYP3A4 expression through the activation of the Pregnane X Receptor (PXR).[3][4] This nuclear receptor, upon binding with a ligand such as budesonide, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements on the DNA, initiating the transcription of the CYP3A4 gene. This self-induction mechanism can have significant implications for drug-drug interactions and long-term therapy.

Budesonide_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide_ext Budesonide Budesonide_cyt Budesonide Budesonide_ext->Budesonide_cyt Passive Diffusion PXR PXR Budesonide_cyt->PXR Binds Metabolite_6b 6β-hydroxybudesonide Budesonide_cyt->Metabolite_6b Metabolism Metabolite_16a 16α-hydroxyprednisolone Budesonide_cyt->Metabolite_16a Metabolism PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR PXR_RXR_nuc PXR-RXR PXR_RXR->PXR_RXR_nuc Translocation CYP3A4_protein CYP3A4 (on ER) CYP3A4_protein->Budesonide_cyt Catalyzes CYP3A4_gene CYP3A4 Gene PXR_RXR_nuc->CYP3A4_gene Binds to Response Element DNA DNA mRNA CYP3A4 mRNA CYP3A4_gene->mRNA Transcription mRNA->CYP3A4_protein Translation Experimental_Workflow start Start prep_reagents Prepare Reagents (HLM, Budesonide, Buffers) start->prep_reagents incubation Incubation at 37°C prep_reagents->incubation termination Terminate Reaction (Ice-cold ACN + IS) incubation->termination centrifugation Centrifuge and Collect Supernatant termination->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing and Quantification analysis->data_processing end End data_processing->end

References

6beta-Hydroxy 21-Acetyloxy Budesonide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies for Budesonide and its key metabolite, 6β-hydroxybudesonide. The information is intended for researchers, scientists, and professionals in drug development.

Core Compound Data

Budesonide is a potent glucocorticoid with strong local anti-inflammatory effects and low systemic bioavailability.[1] It is used in the management of asthma and other inflammatory conditions.[1] Budesonide is metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes.[2][3]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Budesonide51333-22-3C₂₅H₃₄O₆430.53
6β-Hydroxybudesonide93861-51-9C₂₅H₃₄O₇446.53[4]

Metabolic Pathway of Budesonide

Budesonide undergoes extensive first-pass metabolism in the liver, leading to the formation of metabolites with significantly lower glucocorticoid activity. The primary metabolic pathway involves hydroxylation, catalyzed by CYP3A enzymes, to form 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[3]

Budesonide_Metabolism Budesonide Budesonide Metabolites Metabolites Budesonide->Metabolites CYP3A4 Hydroxybudesonide 6β-Hydroxybudesonide Metabolites->Hydroxybudesonide Hydroxyprednisolone 16α-Hydroxyprednisolone Metabolites->Hydroxyprednisolone

Caption: Metabolic conversion of Budesonide.

Experimental Protocols

Analysis of Budesonide and its Metabolites in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be used for the simultaneous quantification of budesonide and its metabolites in human plasma.[5]

  • Sample Preparation: Solid-phase extraction is employed to isolate the analytes from the plasma matrix.

  • Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system.

  • Detection: A tandem mass spectrometer with a negative electrospray ionization source is used for detection and quantification.

  • Linear Range: The method is typically validated over a linear range of 0.1 to 10 ng/mL for all analytes.[5]

Identification of Budesonide Metabolites in Urine

The metabolic profile of Budesonide can be investigated in urine samples using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS).[6][7]

  • Sample Collection: Urine samples are collected from subjects after oral administration of Budesonide.

  • Extraction: Metabolites can be analyzed in their free and glucuronide forms.

  • LC-MS/MS Analysis: Used for the initial detection and structural elucidation of metabolites.

  • GC/MS Analysis: Provides complementary structural information for metabolite identification.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification of Budesonide metabolites in biological samples.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation SampleCollection Sample Collection (Plasma or Urine) Extraction Solid-Phase Extraction SampleCollection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC/MS Analysis Extraction->GCMS MetaboliteID Metabolite Identification LCMS->MetaboliteID GCMS->MetaboliteID

Caption: Workflow for Budesonide metabolite identification.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of 6β-Hydroxy-21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive analytical method for the detection and quantification of 6β-Hydroxy-21-Acetyloxy Budesonide, a potential metabolite or derivative of the synthetic corticosteroid, Budesonide. The described methodology, employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is designed for researchers, scientists, and professionals in drug development and metabolism studies. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high selectivity and accuracy for the determination of this analyte in biological matrices.

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other inflammatory conditions. Its metabolism is extensive and primarily mediated by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of various hydroxylated metabolites, with 6β-hydroxybudesonide and 16α-hydroxyprednisolone being the major products.[1] The compound 6β-Hydroxy-21-Acetyloxy Budesonide (CAS 93789-69-6) represents a further modification, incorporating both hydroxylation and acetylation. While less commonly studied, the analysis of such derivatives is crucial for a complete understanding of the metabolic fate and potential activity of Budesonide. This document provides a proposed analytical method for the sensitive and specific quantification of 6β-Hydroxy-21-Acetyloxy Budesonide.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of 6β-Hydroxy-21-Acetyloxy Budesonide from plasma or urine samples.

Protocol:

  • To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte or a structurally similar corticosteroid).

  • Pre-treat the sample by adding 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Condition
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ (m/z 489.2)
Product Ions To be determined by direct infusion of a reference standard. Plausible fragments could result from the loss of the acetyl group, water, or parts of the butylidene group.
Collision Energy To be optimized for each transition.
Source Temp. 500°C

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Correlation Coefficient (r²) > 0.99

Visualizations

Budesonide_Metabolism Budesonide Metabolism Pathway Budesonide Budesonide Metabolite1 6β-Hydroxy Budesonide Budesonide->Metabolite1 CYP3A (Hydroxylation) Metabolite2 16α-Hydroxyprednisolone Budesonide->Metabolite2 CYP3A (Hydroxylation) TargetMetabolite 6β-Hydroxy-21-Acetyloxy Budesonide Metabolite1->TargetMetabolite Acetyltransferase (Acetylation)

Caption: Proposed metabolic pathway of Budesonide.

Analytical_Workflow Analytical Workflow for 6β-Hydroxy-21-Acetyloxy Budesonide cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Add Internal Standard Sample->Spike Pretreat Pre-treatment Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC HPLC/UHPLC Separation Recon->LC MS Tandem MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for analysis.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective analysis of 6β-Hydroxy-21-Acetyloxy Budesonide. This method can be a valuable tool for pharmacokinetic studies, drug metabolism research, and the quality control of pharmaceutical formulations. The protocol is adaptable and can be optimized to meet the specific requirements of different laboratory settings and research objectives.

References

Application Note and Protocol for the Quantification of 6β-Hydroxy-21-acetoxybudesonide using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of 6β-Hydroxy-21-acetoxybudesonide, a metabolite of the corticosteroid budesonide. The method is based on High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection, adapted from established methods for budesonide and its related substances. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this specific compound.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. It is metabolized in the liver to form several metabolites, including 6β-hydroxybudesonide and its 21-acetoxy derivative. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of budesonide drug products. This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of 6β-Hydroxy-21-acetoxybudesonide.

Experimental Protocol

This protocol is adapted from validated HPLC methods for budesonide and its related compounds.[1][2][3][4][5]

Materials and Reagents
  • Reference Standard: 6β-Hydroxy-21-acetoxybudesonide (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, obtained from a water purification system)

  • Buffers and Reagents:

    • Potassium phosphate monobasic (KH2PO4)

    • Orthophosphoric acid (H3PO4)

    • Formic acid (≥ 98%)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of Acetonitrile and a buffer solution. A typical starting point is Acetonitrile:Phosphate Buffer (pH 3.2) (55:45, v/v).[5] An alternative is 0.1% Formic Acid in Water and Methanol (15:85, v/v).
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 244 nm[5]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C
Run Time Approximately 10-15 minutes, sufficient to elute the analyte and any potential impurities.
Preparation of Solutions
  • Buffer Preparation (Phosphate Buffer, pH 3.2): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 0.025 M. Adjust the pH to 3.2 with orthophosphoric acid.

  • Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the organic solvent and buffer/acidified water in the specified ratio. For example, for a 55:45 (v/v) Acetonitrile:Phosphate Buffer mobile phase, mix 550 mL of acetonitrile with 450 mL of the prepared phosphate buffer. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of 6β-Hydroxy-21-acetoxybudesonide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).[5]

Sample Preparation

The sample preparation will depend on the matrix. For bulk drug or pharmaceutical formulations, dissolve the sample in methanol or the mobile phase to obtain a theoretical concentration within the calibration range. For biological matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary prior to HPLC analysis.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank, a placebo, and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 2: Typical Method Validation Parameters for Budesonide Related Compounds

ParameterTypical Value
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.25 µg/mL

Note: These values are based on methods for budesonide and should be established specifically for 6β-Hydroxy-21-acetoxybudesonide during method validation.[5]

Data Presentation

All quantitative data should be summarized in clear and well-structured tables.

Table 3: Example of Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
20[Insert Value]
50[Insert Value]

Table 4: Example of Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=6)
Low QC [Insert Value][Insert Value][Insert Value]
Mid QC [Insert Value][Insert Value][Insert Value]
High QC [Insert Value][Insert Value][Insert Value]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of 6β-Hydroxy-21-acetoxybudesonide using the described HPLC method.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Reversed-Phase Column hplc->column Mobile Phase Flow detection UV Detection (244 nm) column->detection Elution data Data Acquisition and Processing detection->data quant Quantification data->quant Peak Integration and Calibration

Caption: Workflow for the HPLC quantification of 6β-Hydroxy-21-acetoxybudesonide.

Conclusion

The described RP-HPLC method provides a framework for the reliable and accurate quantification of 6β-Hydroxy-21-acetoxybudesonide. The method is based on established analytical principles for budesonide and its related compounds. For successful implementation, it is essential to perform a thorough method validation to ensure its suitability for the intended application. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for LC-MS/MS Analysis of 6β-Hydroxybudesonide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Following administration, budesonide undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolic process results in the formation of two major, less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[1][3] The quantification of these metabolites in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding the overall disposition of budesonide in the body. This document provides a detailed protocol for the sensitive and selective analysis of 6β-hydroxybudesonide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the primary focus is on 6β-hydroxybudesonide, it is important to note that budesonide can also undergo esterification, and this protocol may be adapted for other related metabolites.

Metabolic Pathway of Budesonide

The metabolic conversion of budesonide to its hydroxylated metabolites is a critical step in its clearance from the body. The following diagram illustrates the primary metabolic pathway leading to the formation of 6β-hydroxybudesonide.

Budesonide_Metabolism Budesonide Budesonide CYP3A4 CYP3A4 (Liver Microsomes) Budesonide->CYP3A4 Metabolism Metabolite1 6β-Hydroxybudesonide CYP3A4->Metabolite1 Metabolite2 16α-Hydroxyprednisolone CYP3A4->Metabolite2

Budesonide Metabolic Pathway

Experimental Protocol

This protocol outlines a validated method for the simultaneous quantification of budesonide and its major metabolite, 6β-hydroxybudesonide, in human plasma.

Materials and Reagents
  • Budesonide reference standard

  • 6β-Hydroxybudesonide reference standard

  • Internal Standard (IS), e.g., 9-fluoro-hydrocortisone

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is employed to extract the analytes from the plasma matrix.

SPE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow

Procedure:

  • Thaw plasma samples at room temperature.

  • To 0.5 mL of plasma, add the internal standard solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient A suitable gradient to separate the analytes from matrix components. For example: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Budesonide429.2321.1
6β-Hydroxybudesonide445.2427.2
Internal Standard (e.g., 9-fluoro-hydrocortisone)379.2349.2

Quantitative Data Summary

The following tables summarize the validation data for the LC-MS/MS method for the simultaneous quantification of budesonide and 6β-hydroxybudesonide in human plasma.[4]

Table 1: Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Budesonide0.1 - 10> 0.99
6β-Hydroxybudesonide0.1 - 10> 0.99
Table 2: Precision and Accuracy
AnalyteQC Level (ng/mL)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
Budesonide LLOQ (0.1)≤ 20≤ 2080 - 120
Low≤ 15≤ 1585 - 115
Mid≤ 15≤ 1585 - 115
High≤ 15≤ 1585 - 115
6β-Hydroxybudesonide LLOQ (0.1)≤ 20≤ 2080 - 120
Low≤ 15≤ 1585 - 115
Mid≤ 15≤ 1585 - 115
High≤ 15≤ 1585 - 115

LLOQ: Lower Limit of Quantification QC: Quality Control %CV: Percent Coefficient of Variation

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of budesonide and its major metabolite, 6β-hydroxybudesonide, in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the summarized validation data, offers a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. This methodology is well-suited for supporting clinical and non-clinical studies involving budesonide.

References

Application Note and Protocol: Stability Testing of 6β-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for evaluating the stability of 6β-Hydroxy 21-Acetyloxy Budesonide, a corticosteroid derivative. Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances.[1][2]

The protocol outlines procedures for long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The data generated from these studies are essential for determining appropriate storage conditions, retest periods, and understanding the degradation pathways of the molecule.

Materials and Equipment

Drug Substance
  • 6β-Hydroxy 21-Acetyloxy Budesonide (purity ≥ 99%)

Reagents
  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (or other suitable modifier for mobile phase)

  • Reference standards for potential degradation products (if available)

Equipment
  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or PDA detector[3]

  • Mass spectrometer (MS) for peak identification (optional but recommended)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oven

  • Dessicator

Experimental Protocols

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and to develop a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

3.1.1. Acid Hydrolysis

  • Prepare a solution of 6β-Hydroxy 21-Acetyloxy Budesonide in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 1 N HCl.

  • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 1 N NaOH, and dilute to a final concentration suitable for HPLC analysis.

3.1.2. Base Hydrolysis

  • Prepare a solution of the drug substance in a suitable solvent.

  • Add an equal volume of 1 N NaOH.

  • Maintain the solution at room temperature and monitor at various time points (e.g., 1, 2, 4, and 8 hours).

  • At each time point, withdraw an aliquot, neutralize it with 1 N HCl, and dilute for HPLC analysis.

3.1.3. Oxidation

  • Prepare a solution of the drug substance.

  • Add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Withdraw an aliquot and dilute for HPLC analysis.

3.1.4. Thermal Degradation

  • Place a known amount of the solid drug substance in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours).

  • At each time point, cool the sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

3.1.5. Photostability

  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4]

  • A control sample should be protected from light.

  • After exposure, dissolve both the exposed and control samples and analyze by HPLC.

Stability-Indicating Analytical Method

A validated, stability-indicating HPLC or UHPLC method is required to separate and quantify 6β-Hydroxy 21-Acetyloxy Budesonide from its degradation products. The method described for budesonide can be adapted and validated for this purpose.[3]

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: To be optimized for the specific column and system.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from all degradation peaks.

Long-Term and Accelerated Stability Studies

These studies are conducted on at least three primary batches of the drug substance, stored in containers that simulate the proposed packaging.[6]

3.3.1. Storage Conditions

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7][8]

3.3.2. Testing Frequency

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

3.3.3. Tests to be Performed

At each time point, the following tests should be performed:

  • Appearance: Visual inspection for any changes in physical state, color, or clarity.

  • Assay: Quantification of 6β-Hydroxy 21-Acetyloxy Budesonide using the validated stability-indicating HPLC/UHPLC method.

  • Purity/Impurities: Determination of the levels of known and unknown degradation products using the same HPLC/UHPLC method.

  • Water Content: (If applicable) Karl Fischer titration.

  • Microbial Limits: (If applicable)

Data Presentation

The quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Forced Degradation Study Results

Stress ConditionDuration% Assay of Parent Compound% Total ImpuritiesNumber of Degradants > 0.1%
1 N HCl, 60°C24 hours85.214.83
1 N NaOH, RT8 hours90.59.52
3% H₂O₂, RT24 hours92.17.92
Thermal (80°C)72 hours95.84.21
Photostability1.2M lux hrs98.51.51

Table 2: Long-Term Stability Data (25°C/60% RH)

Time (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0White Powder99.80.20.1
3White Powder99.70.30.1
6White Powder99.60.40.1
12White Powder99.50.50.2
24White Powder99.20.80.2

Table 3: Accelerated Stability Data (40°C/75% RH)

Time (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0White Powder99.80.20.1
3White Powder98.91.10.3
6White Powder98.11.90.4

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Data Analysis & Reporting Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Development Develop Stability-Indicating Analytical Method (HPLC/UHPLC) Forced_Degradation->Method_Development Identify Degradants Method_Validation Validate Analytical Method (ICH Q2(R1)) Method_Development->Method_Validation Long_Term Long-Term Stability (25°C/60%RH or 30°C/65%RH) Method_Validation->Long_Term Use Validated Method Testing Perform Tests at Time Points: - Appearance - Assay - Impurities - Water Content Long_Term->Testing Accelerated Accelerated Stability (40°C/75%RH) Accelerated->Testing Data_Analysis Analyze Data and Summarize in Tables Testing->Data_Analysis Generate Data Retest_Period Establish Retest Period / Shelf Life Data_Analysis->Retest_Period Storage_Conditions Define Storage Conditions Data_Analysis->Storage_Conditions Report Prepare Stability Report Retest_Period->Report Storage_Conditions->Report

Caption: Workflow for the stability testing of 6β-Hydroxy 21-Acetyloxy Budesonide.

Signaling_Pathway_Placeholder cluster_pathway Potential Degradation Pathways Parent 6β-Hydroxy 21-Acetyloxy Budesonide Hydrolysis_Product Hydrolysis Product (De-acetylation at C21) Parent->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product Parent->Oxidation_Product Oxidizing Agent Epimerization_Product Epimerization Product Parent->Epimerization_Product Heat/pH

Caption: Potential degradation pathways for 6β-Hydroxy 21-Acetyloxy Budesonide.

References

Application Notes and Protocols for Forced Degradation Studies of 6β-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This document provides detailed application notes and protocols for conducting forced degradation studies on 6β-Hydroxy 21-Acetyloxy Budesonide, a corticosteroid. The protocols are based on established methods for related compounds like budesonide and are intended to serve as a comprehensive guide.[1][2] It is recommended to aim for approximately 10% degradation of the active pharmaceutical ingredient (API) to effectively study the "worst-case" degradation products.[1]

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study, from sample preparation to data analysis and reporting.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting start Prepare Stock Solution of 6β-Hydroxy 21-Acetyloxy Budesonide stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (for Acid/Base/Oxidative) stress->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc lcms Characterize Degradation Products by LC-MS/MS hplc->lcms If unknown peaks are detected data Quantify Degradation and Summarize in Tables hplc->data pathway Propose Degradation Pathways lcms->pathway report Generate Final Report data->report pathway->report Degradation_Pathway Budesonide 6β-Hydroxy 21-Acetyloxy Budesonide Acid Acid Hydrolysis Budesonide->Acid Base Base Hydrolysis Budesonide->Base Oxidation Oxidation Budesonide->Oxidation Deg1 Hydrolyzed Products Acid->Deg1 Deg2 Epimers and Rearrangement Products Base->Deg2 Deg3 Oxidized Products (e.g., 17-ketone, 17-carboxylate) Oxidation->Deg3

References

application of 6beta-Hydroxy 21-Acetyloxy Budesonide in pharmaceutical quality control

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

This document provides a comprehensive guide for the application of 6β-Hydroxy 21-Acetyloxy Budesonide as a reference standard in the quality control of Budesonide active pharmaceutical ingredient (API) and finished drug products. Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. The presence of impurities in pharmaceutical products can impact both safety and efficacy. Therefore, robust analytical methods are required to detect and quantify these impurities to ensure product quality and patient safety.[1][2]

6β-Hydroxy 21-Acetyloxy Budesonide is a known related substance of Budesonide. Its monitoring and control are crucial during drug development and routine manufacturing. This document outlines the significance of this impurity, provides a detailed analytical protocol for its quantification using High-Performance Liquid Chromatography (HPLC), and discusses the establishment of acceptance criteria based on international regulatory guidelines.

Role of 6β-Hydroxy 21-Acetyloxy Budesonide in Quality Control

6β-Hydroxy 21-Acetyloxy Budesonide serves as a critical reference standard for several quality control applications:

  • Impurity Profiling: Characterizing the impurity profile of Budesonide API and drug products.

  • Analytical Method Validation: Validating the specificity, linearity, accuracy, and precision of analytical methods for related substances.

  • Stability Studies: Monitoring the formation of degradation products, including 6β-Hydroxy 21-Acetyloxy Budesonide, under various stress conditions (e.g., heat, light, humidity, and pH).

  • Routine Quality Control: Ensuring that batches of Budesonide API and finished products meet the established specifications for purity.

Regulatory Framework for Impurity Control

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances and products.[1][2] Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines outline the thresholds for reporting, identification, and qualification of impurities.[1][2] The acceptance criteria for a specified impurity like 6β-Hydroxy 21-Acetyloxy Budesonide are typically established based on toxicological data and the manufacturing process capability.

Quantitative Data Summary

The acceptance criteria for impurities in Budesonide are dictated by pharmacopeial monographs and regulatory filings. While a specific limit for 6β-Hydroxy 21-Acetyloxy Budesonide is not explicitly stated in the general monographs reviewed, the principles of ICH Q3B(R2) can be applied to establish a suitable limit for a specified, identified impurity. The reporting, identification, and qualification thresholds are based on the maximum daily dose (MDD) of the drug.

Table 1: Illustrative ICH Q3B(R2) Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2%0.5%
> 1 g0.05%0.15%0.25%

Note: These are general thresholds and the specific limit for 6β-Hydroxy 21-Acetyloxy Budesonide should be justified based on batch data and safety information.

Experimental Protocol: Quantification of 6β-Hydroxy 21-Acetyloxy Budesonide by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of 6β-Hydroxy 21-Acetyloxy Budesonide in Budesonide drug substance.

Materials and Reagents
  • 6β-Hydroxy 21-Acetyloxy Budesonide Reference Standard

  • Budesonide Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

Instrumentation
  • HPLC system equipped with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions

Table 2: HPLC Chromatographic Parameters

ParameterCondition
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.2) (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength240 nm
Injection Volume20 µL
Column Temperature30 °C
Run TimeApproximately 30 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.2): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to obtain a 25 mM solution. Adjust the pH to 3.2 with phosphoric acid.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 6β-Hydroxy 21-Acetyloxy Budesonide Reference Standard in methanol to obtain a stock solution. Dilute the stock solution with the mobile phase to a final concentration of approximately 1.0 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of Budesonide drug substance in 25 mL of methanol. Dilute 5.0 mL of this solution to 50.0 mL with the mobile phase.

System Suitability

Inject the standard solution and verify the system suitability parameters. The theoretical plates for the 6β-Hydroxy 21-Acetyloxy Budesonide peak should be not less than 2000, and the tailing factor should be not more than 2.0.

Analysis

Inject the sample solution and record the chromatogram. Identify the peak corresponding to 6β-Hydroxy 21-Acetyloxy Budesonide based on its retention time relative to the Budesonide peak.

Calculation

Calculate the percentage of 6β-Hydroxy 21-Acetyloxy Budesonide in the Budesonide sample using the following formula:

Where:

  • Area_impurity is the peak area of 6β-Hydroxy 21-Acetyloxy Budesonide in the sample chromatogram.

  • Area_standard is the peak area of 6β-Hydroxy 21-Acetyloxy Budesonide in the standard chromatogram.

  • Concentration_standard is the concentration of the 6β-Hydroxy 21-Acetyloxy Budesonide standard solution (in mg/mL).

  • Concentration_sample is the concentration of the Budesonide sample solution (in mg/mL).

Visualizations

Logical Workflow for Impurity Analysis

logical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_result Result prep_standard Prepare 6β-Hydroxy 21-Acetyloxy Budesonide Reference Standard Solution hplc Perform HPLC Analysis (as per protocol) prep_standard->hplc prep_sample Prepare Budesonide Sample Solution prep_sample->hplc process_data Process Chromatographic Data hplc->process_data quantify Quantify Impurity Level process_data->quantify compare Compare with Acceptance Criteria quantify->compare pass Batch Release compare->pass Pass fail Investigation (OOS) compare->fail Fail qc_decision_pathway start Start: Receive Budesonide Batch test Perform Related Substances Test (HPLC) start->test evaluate Evaluate 6β-Hydroxy 21-Acetyloxy Budesonide Level test->evaluate decision Impurity Level ≤ Acceptance Criteria? evaluate->decision release Batch Complies Release for Further Processing decision->release Yes investigate Out of Specification (OOS) Initiate Investigation decision->investigate No end End release->end investigate->end

References

Application Notes and Protocols for the Analysis of 6β-Hydroxy-21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6β-Hydroxy-21-acetyloxy budesonide is a metabolite of budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. Accurate and reliable quantification of this metabolite in biological samples is crucial for pharmacokinetic and metabolic studies in drug development. This document details two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of budesonide and its metabolites using similar sample preparation and analytical techniques. These values can be considered as target parameters during the validation of a method for 6β-Hydroxy-21-acetyloxy budesonide.

Table 1: Liquid-Liquid Extraction Performance Data (Adapted for 6β-Hydroxy-21-acetyloxy budesonide)

ParameterExpected Value
Recovery> 85%
Matrix Effect< 15%
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%

Table 2: Solid-Phase Extraction Performance Data (Adapted for 6β-Hydroxy-21-acetyloxy budesonide)

ParameterExpected Value
Recovery> 90%
Matrix Effect< 10%
Lower Limit of Quantification (LLOQ)2 - 10 pg/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy (% Bias)± 10%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the highly sensitive quantification of budesonide in plasma.[1] It is expected to provide high recovery and clean extracts for 6β-Hydroxy-21-acetyloxy budesonide.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg)

  • Human Plasma

  • Internal Standard (IS) Solution (e.g., deuterated 6β-Hydroxy-21-acetyloxy budesonide)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma in a polypropylene tube, add 50 µL of Internal Standard solution.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for the extraction of corticosteroids from plasma and is adapted from established procedures for budesonide.

Materials:

  • Human Plasma

  • Internal Standard (IS) Solution (e.g., deuterated 6β-Hydroxy-21-acetyloxy budesonide)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a glass tube, add 25 µL of Internal Standard solution.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to the plasma sample.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation protocols.

SPE_Workflow plasma Plasma Sample + IS pretreatment Vortex & Centrifuge plasma->pretreatment loading Sample Loading pretreatment->loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->loading washing Washing (5% Methanol) loading->washing elution Elution (Methanol) washing->elution evaporation Evaporation (Nitrogen) elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow plasma Plasma Sample + IS extraction Add MTBE, Vortex & Centrifuge plasma->extraction transfer Transfer Organic Layer extraction->transfer evaporation Evaporation (Nitrogen) transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Concluding Remarks

The choice between SPE and LLE will depend on the specific requirements of the assay, such as the desired level of sensitivity, sample throughput, and available resources. SPE generally offers higher recovery and cleaner extracts, making it suitable for methods requiring very low limits of quantification.[1] LLE is a simpler and often faster technique that can be effective for less demanding applications. It is essential to validate the chosen method thoroughly for 6β-Hydroxy-21-acetyloxy budesonide in the specific biological matrix of interest to ensure accurate and reliable results. This includes assessing parameters such as recovery, matrix effects, linearity, precision, and accuracy.

References

Application Notes and Protocols for the Development of a Stability-Indicating Assay for Budesonide and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Budesonide is a potent glucocorticoid steroid used in the long-term management of asthma and chronic obstructive pulmonary disease (COPD). As with any pharmaceutical compound, Budesonide is susceptible to degradation over time and under various environmental conditions, leading to the formation of impurities that may compromise its efficacy and safety. Therefore, the development of a robust stability-indicating assay method (SIAM) is a critical component of the drug development process and is required by regulatory agencies worldwide.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a stability-indicating assay for Budesonide and its impurities. The protocols outlined below are based on established analytical techniques and forced degradation studies compliant with the International Council for Harmonisation (ICH) guidelines.

Understanding Budesonide and its Impurities

Budesonide is a mixture of two epimers, 22R and 22S, with the 22R form being the more active of the two. A stability-indicating method must be able to separate the two epimers from each other and from any process-related impurities and degradation products.

Known Impurities and Degradation Products:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the drug substance. Common process-related impurities for Budesonide include Impurity A, Impurity B, Impurity C, and Impurity F.

  • Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. Known degradation products of Budesonide include Impurity D, Impurity E, Impurity G, Impurity I, Impurity L, 17-Carboxylate, 17-Ketone, and a photodegradation product known as "Lumibudesonide".[1][2]

Experimental Workflow for SIAM Development

The development of a stability-indicating assay method is a systematic process that involves several key stages. The following diagram illustrates the typical workflow.

SIAM_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Application A Literature Review & Impurity Identification B Selection of Analytical Technique (e.g., RP-HPLC, UPLC) A->B C Chromatographic Method Optimization (Column, Mobile Phase, Gradient, etc.) B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidative Degradation C->F G Thermal Degradation C->G H Photolytic Degradation C->H I Specificity & Peak Purity D->I E->I F->I G->I H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Stability Studies of Drug Substance & Product M->N O Routine Quality Control N->O

Figure 1: Workflow for Stability-Indicating Assay Method Development.

Detailed Experimental Protocols

Recommended Chromatographic Method (UPLC)

This protocol describes a starting point for a stability-indicating UPLC method for the analysis of Budesonide and its impurities. Optimization may be required based on the specific instrumentation and impurities encountered.

Table 1: UPLC Method Parameters

ParameterRecommended Conditions
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0.0
5.0
6.0
6.1
8.0
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detector UV at 254 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Protocol for Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4]

Preparation of Stock Solution: Prepare a stock solution of Budesonide at a concentration of 1 mg/mL in the sample diluent.

  • Acid Hydrolysis:

    • To 1 mL of the Budesonide stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the sample diluent.

  • Base Hydrolysis:

    • To 1 mL of the Budesonide stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the sample diluent.

  • Oxidative Degradation:

    • To 1 mL of the Budesonide stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the sample diluent.

  • Thermal Degradation:

    • Place the solid Budesonide powder in a hot air oven at 105°C for 24 hours.

    • After exposure, dissolve the powder in the sample diluent to achieve a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid Budesonide powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][5][6]

    • After exposure, dissolve the powder in the sample diluent to achieve a final concentration of approximately 100 µg/mL.

    • A control sample should be protected from light with aluminum foil.

Data Presentation and Interpretation

The data obtained from the forced degradation studies should be systematically organized to demonstrate the specificity of the method.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of BudesonideNumber of Degradation ProductsPeak Purity of Budesonide (Angle < Threshold)
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) 12.53Yes
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) 15.24Yes
Oxidative (3% H₂O₂, RT, 24h) 18.95Yes
Thermal (105°C, 24h) 8.72Yes
Photolytic (ICH Q1B) 10.32Yes

Table 3: Chromatographic Data for Budesonide and its Impurities (Hypothetical Data)

CompoundRetention Time (min)Relative Retention Time (RRT)
Budesonide Epimer A4.20.95
Budesonide Epimer B4.41.00
Impurity D3.10.70
17-Ketone3.50.80
Impurity L5.11.16
Lumibudesonide5.81.32

Method Validation

The developed stability-indicating method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies and peak purity analysis.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between the different validation parameters.

Method_Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation, Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Figure 2: Key Parameters for Analytical Method Validation.

Conclusion

The development of a stability-indicating assay for Budesonide is a multi-faceted process that requires a thorough understanding of the drug substance, its potential impurities, and regulatory requirements. By following the systematic approach and detailed protocols outlined in these application notes, researchers and scientists can develop and validate a robust and reliable method for ensuring the quality, safety, and efficacy of Budesonide-containing drug products. The provided UPLC method and forced degradation protocols serve as a solid starting point for this endeavor. Successful validation of the method will ensure its suitability for routine quality control and stability studies throughout the product lifecycle.

References

Application Note: Chromatographic Separation of Budesonide and 6β-Hydroxy-21-acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other inflammatory diseases. It is metabolized in the liver by cytochrome P450 3A4 to two major metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. The 21-acetate ester of 6β-hydroxybudesonide, 6β-Hydroxy-21-acetyloxy Budesonide, is a relevant related substance. Monitoring the levels of Budesonide and its metabolites is crucial for pharmacokinetic studies and in the quality control of pharmaceutical formulations. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Budesonide and 6β-Hydroxy-21-acetyloxy Budesonide.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of Budesonide and its metabolite, followed by detection using tandem mass spectrometry. The use of a C18 stationary phase allows for the effective separation of the analytes based on their hydrophobicity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the quantification of the target compounds.

Experimental

Instrumentation and Reagents
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Solvents: Acetonitrile (ACN) and methanol (MeOH) of HPLC or LC-MS grade, and ultrapure water.

  • Reagents: Formic acid and ammonium formate.

  • Reference Standards: Budesonide and 6β-Hydroxy-21-acetyloxy Budesonide of high purity.

Chromatographic Conditions

A typical LC-MS/MS method for the simultaneous quantification of budesonide and its major metabolite, 6β-hydroxybudesonide, has been developed and validated.[1] While the specific separation of 6β-Hydroxy-21-acetyloxy Budesonide is not detailed, a similar chromatographic approach can be employed.

Table 1: Chromatographic and MS Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 5 min, hold at 90% B for 2 min, return to 30% B in 0.1 min, and re-equilibrate for 3 min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Budesonide: To be determined empirically6β-Hydroxy-21-acetyloxy Budesonide: To be determined empirically
Sample Preparation

For the analysis of these compounds in biological matrices such as human plasma, a solid-phase extraction (SPE) procedure is typically employed for sample clean-up and concentration.[1]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 0.5 mL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Results

A sensitive, rapid, and selective liquid chromatography-negative electrospray ionization tandem mass spectrometry method has been developed for the simultaneous quantification of budesonide and its major metabolites, including 6β-hydroxybudesonide.[1] The method was validated over a linear range from 0.1 to 10 ng/mL for all analytes.[1] The between-day and within-day coefficients of variation were reported to be less than or equal to 20% at the lower limit of quantification and less than or equal to 15% at other quality control concentrations.[1]

Table 2: Quantitative Data Summary

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Budesonide0.1 - 100.1
6β-Hydroxybudesonide0.1 - 100.1

Note: Quantitative data for 6β-Hydroxy-21-acetyloxy Budesonide would need to be determined through method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous separation and quantification of Budesonide and its related substance, 6β-Hydroxy-21-acetyloxy Budesonide. The use of solid-phase extraction for sample preparation ensures high recovery and minimal matrix effects, making the method suitable for pharmacokinetic studies and quality control applications in the pharmaceutical industry.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Loading evap Evaporation spe->evap Elution recon Reconstitution evap->recon Residue hplc HPLC Separation (C18 Column) recon->hplc Injection ms Tandem MS Detection (MRM Mode) hplc->ms Eluent quant Quantification ms->quant Data Acquisition report Reporting quant->report

Caption: Experimental workflow for the chromatographic separation and quantification of Budesonide and its metabolite.

Protocol: LC-MS/MS Method for Budesonide and 6β-Hydroxy-21-acetyloxy Budesonide

1. Preparation of Stock and Working Standard Solutions

1.1. Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Budesonide and 6β-Hydroxy-21-acetyloxy Budesonide reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

1.2. Intermediate Solutions (10 µg/mL): Dilute 100 µL of each stock solution to 10 mL with methanol in separate volumetric flasks.

1.3. Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions with the initial mobile phase to cover the desired calibration range (e.g., 0.1 to 10 ng/mL).

2. Sample Preparation (Solid-Phase Extraction)

2.1. Label C18 SPE cartridges for each sample, standard, and quality control.

2.2. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to go dry.

2.3. Load 0.5 mL of the plasma sample (or standard/QC) onto the respective cartridge.

2.4. Wash the cartridges with 1 mL of 20% methanol in water to remove polar interferences.

2.5. Elute the analytes with 1 mL of methanol into a clean collection tube.

2.6. Evaporate the eluate to dryness at 40 °C under a gentle stream of nitrogen.

2.7. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Mobile Phase A:Mobile Phase B) and vortex for 30 seconds.

2.8. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

3.1. Set up the HPLC and mass spectrometer according to the conditions outlined in Table 1.

3.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

3.3. Create a sequence table in the instrument control software including the calibration standards, quality controls, and unknown samples.

3.4. Inject the samples and start the data acquisition.

4. Data Analysis

4.1. Integrate the peak areas for the MRM transitions of Budesonide and 6β-Hydroxy-21-acetyloxy Budesonide in the chromatograms.

4.2. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.

4.3. Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

4.4. Determine the concentrations of Budesonide and 6β-Hydroxy-21-acetyloxy Budesonide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship Diagram

logical_relationship cluster_analytes Analytes of Interest cluster_methodology Analytical Methodology cluster_application Application Areas Budesonide Budesonide Separation Chromatographic Separation (Reversed-Phase HPLC/UPLC) Budesonide->Separation Metabolite 6β-Hydroxy-21-acetyloxy Budesonide Metabolite->Separation Detection Mass Spectrometric Detection (Tandem MS - MRM) Separation->Detection Separated Analytes PK_Studies Pharmacokinetic Studies Detection->PK_Studies Quantitative Data QC Quality Control Detection->QC Quantitative Data

Caption: Relationship between analytes, analytical method, and applications.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 6β-Hydroxy-21-acetoxybudesonide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 6β-Hydroxy-21-acetoxybudesonide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the HPLC analysis of 6β-Hydroxy-21-acetoxybudesonide.

Question: I am observing significant peak tailing for my analyte. What are the potential causes and how can I resolve this?

Answer: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[1] For a compound like 6β-Hydroxy-21-acetoxybudesonide, which possesses polar functional groups, interactions with residual silanol groups on the silica-based column are a likely cause.[1]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[1]

    • Use a Highly Deactivated Column: Employing an end-capped column or a column with a base-deactivated stationary phase can reduce the number of available silanol groups.

    • Consider Mass Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

    • Check for Column Bed Deformation: A void at the column inlet can cause peak distortion. Reversing and washing the column (if permitted by the manufacturer) may resolve this.[1] If the problem persists, the column may need to be replaced.[1]

    • Sample Clean-up: The presence of interfering compounds in the sample matrix can also contribute to peak tailing. Implementing a solid-phase extraction (SPE) clean-up step can help remove these contaminants.[1]

Question: My chromatogram shows poor resolution between 6β-Hydroxy-21-acetoxybudesonide and other components. How can I improve the separation?

Answer: Poor resolution can be due to several factors, including inappropriate mobile phase composition, a non-optimal column, or inefficient separation conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the strong solvent will generally increase retention times and may improve resolution.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

    • Use a Higher Efficiency Column: A column with a smaller particle size or a longer length will provide more theoretical plates and better resolving power.[1]

    • Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient method where the mobile phase composition changes over time can help to resolve closely eluting peaks.

Question: I am experiencing carryover from a high-concentration sample into subsequent blank injections. What are the best practices to minimize this?

Answer: Carryover occurs when remnants of a previous sample appear in the current analysis, leading to inaccurate quantification.[2] This is particularly common with "sticky" compounds that can adsorb to surfaces within the HPLC system.[2]

  • Troubleshooting Steps:

    • Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution, and consider increasing the wash time or volume.

    • Column Washing: After running a high-concentration sample, run a blank injection with a strong solvent to wash the column.[2]

    • Check for Adsorption Sites: Carryover can occur in various parts of the system, including the injection needle, sample loops, and tubing.[2] A systematic check of these components may be necessary.

    • Sample Dilution: If possible, avoid injecting highly concentrated samples.

    • Run Blank Injections: It is good practice to run blank samples after high-concentration samples to confirm that carryover is not an issue.[2]

Question: How can I identify and mitigate matrix effects in my bioanalytical method?

Answer: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of your results.

  • Troubleshooting Steps:

    • Post-Column Infusion Experiment: This technique can be used to identify regions of the chromatogram where matrix effects are most prominent.

    • Improve Sample Preparation: More effective sample clean-up can remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Chromatographic Separation: Modify the HPLC method to separate the analyte from the interfering matrix components. This can be achieved by changing the column, mobile phase, or gradient profile.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.

HPLC Method Parameters for Budesonide Analysis

The following table summarizes typical HPLC parameters used for the analysis of budesonide, which can serve as a starting point for method development for its metabolite, 6β-Hydroxy-21-acetoxybudesonide.

ParameterReported Values
Column Kromasil C8 (150 mm x 4.6 mm)[3], μ-Bondapak C18 (250 mm x 4.6 mm, 5 μm), Zorbox C18
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.2, 0.025 M) (55:45 v/v)[3], Acetonitrile:Monobasic potassium phosphate with orthophosphoric acid (55:45, pH 3.2), 0.1% Formic acid:Methanol (15:85 v/v)[4]
Flow Rate 1.1 mL/min[3], 1.0 mL/min
Detection Wavelength 244 nm[3], 240 nm
Injection Volume 50 μL[5], 20 μL[4]
Retention Time Approximately 4 min[3], 4.3 ± 0.328 min[4]

Experimental Protocol: HPLC Analysis of 6β-Hydroxy-21-acetoxybudesonide

This protocol provides a general methodology for the HPLC analysis of 6β-Hydroxy-21-acetoxybudesonide in a biological matrix. Method development and validation are crucial for ensuring accurate and reliable results.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 6β-Hydroxy-21-acetoxybudesonide in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase or a blank matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For biological samples (e.g., plasma, urine), perform a sample clean-up procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

    • Column: A reversed-phase C18 or C8 column is a common choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, formic acid in water) and an organic solvent (e.g., acetonitrile, methanol).

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.

    • Detection: Set the detector to the appropriate wavelength for UV detection (e.g., around 244 nm for budesonide-related compounds) or optimize the parameters for mass spectrometric detection.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards, QCs, and samples.

    • Acquire the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of 6β-Hydroxy-21-acetoxybudesonide in the samples and QCs by interpolating their peak areas from the calibration curve.

    • Evaluate the accuracy and precision of the method using the QC sample results.

Visualizations

TroubleshootingWorkflow start Start: HPLC Issue Observed issue Identify the Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Asymmetric Peak poor_resolution Poor Resolution issue->poor_resolution Overlapping Peaks carryover Carryover issue->carryover Ghost Peaks check_ph Adjust Mobile Phase pH peak_tailing->check_ph optimize_mp Optimize Mobile Phase poor_resolution->optimize_mp optimize_wash Optimize Needle Wash carryover->optimize_wash check_column Use Highly Deactivated Column check_ph->check_column check_conc Check for Mass Overload check_column->check_conc check_bed Inspect Column Bed check_conc->check_bed end Issue Resolved check_bed->end change_solvent Change Organic Solvent optimize_mp->change_solvent change_column Use Higher Efficiency Column change_solvent->change_column change_column->end column_wash Implement Column Wash optimize_wash->column_wash column_wash->end

Caption: A troubleshooting workflow for common HPLC issues.

SamplePrepWorkflow start Start: Biological Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation Method 1 lle Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate) start->lle Method 2 spe Solid-Phase Extraction (SPE) start->spe Method 3 centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 evaporation Evaporation & Reconstitution supernatant1->evaporation separation Phase Separation lle->separation organic_layer Collect Organic Layer separation->organic_layer organic_layer->evaporation condition Conditioning spe->condition load Loading condition->load wash Washing load->wash elute Elution wash->elute elute->evaporation end Analysis by HPLC evaporation->end

Caption: Sample preparation workflows to minimize matrix effects.

References

Technical Support Center: Optimizing Peak Resolution of Budesonide Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Budesonide and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may face while analyzing Budesonide and its related compounds, helping you to systematically troubleshoot and resolve them.

Issue 1: Poor resolution between Budesonide epimers (A and B).

Q: My chromatogram shows poor separation between the two Budesonide epimers. What steps can I take to improve the resolution?

A: Achieving adequate separation between the Budesonide epimers is a common challenge. The resolution (R) value between the two epimer peaks should ideally be greater than 1.5.[1] If you are observing a lower value, consider the following troubleshooting steps:

  • Mobile Phase Optimization: The composition of your mobile phase is a critical factor.

    • Adjust Organic Solvent Percentage: A slight adjustment in the acetonitrile concentration can significantly impact the resolution. Try decreasing the percentage of acetonitrile in the mobile phase to increase retention and potentially improve separation.

    • Modify pH of the Aqueous Phase: The pH of the buffer in your mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. For Budesonide analysis, a buffer with a pH of around 3.2 is often used.[1] Experiment with minor pH adjustments (e.g., ± 0.2 units) to see the effect on resolution.

  • Column Selection: The choice of the stationary phase is crucial for separating closely related compounds like epimers.

    • Column Chemistry: C18 columns are commonly used for Budesonide analysis.[2] However, different brands and models of C18 columns can have varying selectivities. If you are struggling with resolution, consider trying a C18 column from a different manufacturer or one with a different bonding chemistry.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) can provide higher efficiency and better resolution.[3]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

  • Temperature: Maintaining a consistent column temperature is important for reproducible results. You can also investigate the effect of slightly increasing or decreasing the column temperature to see if it improves the separation of the epimers.

Issue 2: Co-elution of Budesonide with its impurities.

Q: I am observing peaks for Budesonide impurities that are not well-separated from the main Budesonide peak. How can I resolve these?

A: Co-elution of impurities with the active pharmaceutical ingredient (API) is a significant issue in pharmaceutical analysis. To improve the separation of Budesonide from its impurities, such as related compounds E, G, and L, you can follow this troubleshooting guide.[2][4]

  • Gradient Optimization: If you are using a gradient elution method, optimizing the gradient profile is key.

    • Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can often improve the resolution of closely eluting peaks.

    • Initial Hold: Increasing the initial hold time at a low organic solvent concentration can sometimes help in separating early eluting impurities.

  • Mobile Phase Composition:

    • Solvent Type: While acetonitrile is commonly used, you could explore using methanol as the organic modifier to alter the selectivity of the separation.

    • Buffer Concentration: The concentration of the buffer in the mobile phase can also affect selectivity. Ensure your buffer concentration is optimized for your column and method.

  • Column Chemistry: As with epimer separation, the choice of the stationary phase is critical. Consider a column with a different selectivity if you are unable to resolve a specific impurity.

Issue 3: Peak Tailing or Fronting.

Q: My Budesonide peak is showing significant tailing (or fronting). What could be the cause and how do I fix it?

A: Peak asymmetry can affect the accuracy of integration and quantification. Here’s how to address peak tailing and fronting:

  • Peak Tailing:

    • Cause: Tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica support.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of silanols and reduce tailing.

      • Use an End-Capped Column: Modern, high-quality, end-capped columns have fewer exposed silanols and are less prone to causing peak tailing.

      • Check for Column Contamination: A contaminated guard column or analytical column can also lead to peak tailing. Try flushing the column or replacing the guard column.

  • Peak Fronting:

    • Cause: Peak fronting is often an indication of column overload, where too much sample has been injected onto the column.

    • Solution:

      • Reduce Injection Volume or Sample Concentration: Try injecting a smaller volume of your sample or diluting your sample to a lower concentration.

      • Check Sample Solvent: Ensure that your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Budesonide and its impurities.

Method 1: USP Monograph Method for Budesonide and Related Compounds

This method is adapted from the United States Pharmacopeia (USP) monograph for Budesonide.[1]

Chromatographic Conditions:

ParameterValue
Column L1 packing (C18), 4.6 mm x 15 cm, 5 µm
Mobile Phase Filtered and degassed mixture of Buffer solution and acetonitrile (68:32)
Buffer Solution 3.17 g of monobasic sodium phosphate and 0.23 g of phosphoric acid in 1000 mL of water (pH 3.2 ± 0.1)
Flow Rate 1.5 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at a specific temperature for better reproducibility)

System Suitability Requirements:

ParameterRequirement
Resolution (R) > 1.5 between Budesonide epimer A and epimer B
Column Efficiency Not less than 5500 theoretical plates for the Budesonide epimer B peak
Relative Retention Time Epimer A is approximately 1.1 relative to epimer B

Visual Guides

The following diagrams illustrate common workflows and logical relationships to aid in your troubleshooting efforts.

Troubleshooting_Peak_Resolution cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_method_params Method Parameters cluster_end Outcome Start Poor Peak Resolution Adjust_Organic Adjust Organic Solvent % Start->Adjust_Organic Adjust_pH Adjust Buffer pH Start->Adjust_pH Optimize_Gradient Optimize Gradient Profile Adjust_Organic->Optimize_Gradient Change_Solvent Change Organic Solvent (e.g., MeOH) Adjust_pH->Change_Solvent Change_Column Try Different C18 Column Brand Change_Solvent->Change_Column Smaller_Particles Use Column with Smaller Particle Size Change_Column->Smaller_Particles Resolution_OK Resolution Improved Smaller_Particles->Resolution_OK Adjust_Flow_Rate Adjust Flow Rate Optimize_Gradient->Adjust_Flow_Rate Adjust_Temp Adjust Column Temperature Adjust_Flow_Rate->Adjust_Temp Adjust_Temp->Resolution_OK Peak_Shape_Troubleshooting cluster_issue Identify Peak Shape Issue cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_resolution Resolution Peak_Shape_Issue Peak Asymmetry (Tailing or Fronting) Tailing Peak Tailing Peak_Shape_Issue->Tailing If Tailing Fronting Peak Fronting Peak_Shape_Issue->Fronting If Fronting Adjust_pH_Tailing Lower Mobile Phase pH Tailing->Adjust_pH_Tailing Use_Endcapped_Column Use End-Capped Column Tailing->Use_Endcapped_Column Clean_Column Clean/Replace Column Tailing->Clean_Column Symmetrical_Peak Symmetrical Peak Achieved Adjust_pH_Tailing->Symmetrical_Peak Use_Endcapped_Column->Symmetrical_Peak Clean_Column->Symmetrical_Peak Reduce_Concentration Reduce Sample Concentration/Volume Fronting->Reduce_Concentration Check_Solvent Check Sample Solvent (Weaker than Mobile Phase) Fronting->Check_Solvent Reduce_Concentration->Symmetrical_Peak Check_Solvent->Symmetrical_Peak

References

Technical Support Center: LC-MS/MS Analysis of 6β-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the LC-MS/MS analysis of 6β-Hydroxy 21-Acetyloxy Budesonide. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of 6β-Hydroxy 21-Acetyloxy Budesonide in a question-and-answer format.

Question: I am observing no peak or a very weak signal for my analyte. What are the possible causes and solutions?

Answer:

Several factors can contribute to a weak or absent analyte signal. A systematic approach to troubleshooting is recommended.

  • Sample Preparation:

    • Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for 6β-Hydroxy 21-Acetyloxy Budesonide.

      • Solution: Re-evaluate the sorbent chemistry for SPE or the extraction solvent for LLE. Ensure the pH of the sample is appropriate for the analyte's pKa.

    • Analyte Degradation: Corticosteroids can be susceptible to degradation under certain conditions.

      • Solution: Investigate the stability of the analyte in the sample matrix and during the extraction process. Consider performing the extraction at a lower temperature or adding antioxidants.

  • Liquid Chromatography:

    • Improper Column Choice: The column chemistry may not be suitable for retaining and separating the analyte.

      • Solution: A C18 or C8 column is generally a good starting point. Consider a column with a different stationary phase if co-elution with interfering matrix components is suspected.

    • Mobile Phase Issues: The mobile phase composition and pH can significantly impact analyte retention and ionization.

      • Solution: Optimize the mobile phase gradient and the concentration of additives like formic acid or ammonium formate to improve peak shape and signal intensity.

  • Mass Spectrometry:

    • Incorrect MRM Transitions: The selected precursor and product ions may not be the most abundant or specific for 6β-Hydroxy 21-Acetyloxy Budesonide.

      • Solution: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and product ions.

    • Suboptimal Ion Source Parameters: The electrospray ionization (ESI) source settings can greatly affect signal intensity.

      • Solution: Optimize parameters such as capillary voltage, gas flow rates, and temperature.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.[1][2]

      • Solution: Improve sample cleanup, adjust the chromatographic gradient to separate the analyte from the interfering compounds, or use a deuterated internal standard to compensate for matrix effects.

Question: My peak shape is poor (e.g., tailing, fronting, or splitting). How can I improve it?

Answer:

Poor peak shape can compromise the accuracy and precision of quantification.

  • Peak Tailing:

    • Cause: Secondary interactions between the analyte and the stationary phase, or extra-column dead volume.

    • Solution:

      • Ensure all fittings and connections are properly made to minimize dead volume.

      • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

      • Consider a column with a higher quality, end-capped stationary phase.

  • Peak Fronting:

    • Cause: Column overload or sample solvent being stronger than the mobile phase.

    • Solution:

      • Dilute the sample to avoid overloading the column.

      • Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

  • Peak Splitting:

    • Cause: Clogged frit or a void in the column packing material.

    • Solution:

      • Reverse flush the column at a low flow rate.

      • If the problem persists, the column may need to be replaced.

Question: I am observing high background noise or interfering peaks. What steps can I take to resolve this?

Answer:

High background noise can negatively impact the limit of detection and quantification.

  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.

  • Matrix Effects:

    • Solution: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Carryover:

    • Solution: Implement a robust needle wash protocol in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for 6β-Hydroxy 21-Acetyloxy Budesonide in positive ESI mode?

Q2: What type of internal standard is recommended for this analysis?

A2: A stable isotope-labeled internal standard, such as 6β-Hydroxy 21-Acetyloxy Budesonide-d8, would be the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. If a labeled standard is not available, a structurally similar corticosteroid that is not present in the samples can be used as an alternative, but careful validation is required.

Q3: What are the key validation parameters to consider for this LC-MS/MS method?

A3: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Experimental Protocol (General Approach)

Note: The following is a general protocol based on methods for similar corticosteroids and should be optimized and validated for the specific analysis of 6β-Hydroxy 21-Acetyloxy Budesonide.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the biological sample (e.g., plasma, urine) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical - requires optimization):

    • Analyte: Precursor > Product 1, Precursor > Product 2

    • Internal Standard: Precursor > Product

  • Ion Source Parameters (Typical values - require optimization):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide in a validation experiment. This is for illustrative purposes only.

ParameterValue
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Mean Extraction Recovery > 85%

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Resolution Resolution Start No/Low Signal or Poor Peak Shape CheckExtraction Check Extraction Efficiency & Analyte Stability Start->CheckExtraction CheckColumn Evaluate Column Performance Start->CheckColumn CheckMRM Verify MRM Transitions Start->CheckMRM OptimizeSPE_LLE Optimize SPE/LLE Protocol CheckExtraction->OptimizeSPE_LLE Inefficient? CheckExtraction->CheckColumn ProblemResolved Problem Resolved OptimizeSPE_LLE->ProblemResolved CheckMobilePhase Optimize Mobile Phase CheckColumn->CheckMobilePhase Tailing/Fronting? CheckColumn->CheckMRM CheckConnections Inspect for Dead Volume CheckMobilePhase->CheckConnections CheckConnections->ProblemResolved OptimizeSource Optimize Ion Source Parameters CheckMRM->OptimizeSource Incorrect? InvestigateSuppression Investigate Ion Suppression OptimizeSource->InvestigateSuppression InvestigateSuppression->ProblemResolved

Caption: Troubleshooting workflow for LC-MS/MS analysis.

References

improving sensitivity for low-level detection of 6beta-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for the low-level detection of 6β-Hydroxy-21-Acetyloxy Budesonide.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of 6β-Hydroxy-21-Acetyloxy Budesonide?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective quantification of 6β-Hydroxy-21-Acetyloxy Budesonide in biological matrices. This technique offers excellent specificity by utilizing Multiple Reaction Monitoring (MRM) to filter for specific parent and product ions, minimizing background interference.

Q2: What are typical sample preparation techniques for extracting 6β-Hydroxy-21-Acetyloxy Budesonide from plasma or serum?

A2: Common and effective sample preparation methods include:

  • Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[1] This is often followed by centrifugation to separate the supernatant containing the analyte.

  • Solid-Phase Extraction (SPE): A more selective method that can provide a cleaner extract, leading to reduced matrix effects and improved sensitivity.[2][3] SPE cartridges with a C18 sorbent are commonly used for corticosteroids like budesonide and its metabolites.

Q3: Which ionization mode is typically used for the mass spectrometric detection of this metabolite?

A3: Positive electrospray ionization (ESI+) is the standard ionization mode for budesonide and its metabolites.[1] The glucocorticoid structure is amenable to protonation, leading to strong signals in positive mode.

Q4: How can I determine the optimal MRM transitions for 6β-Hydroxy-21-Acetyloxy Budesonide?

A4: The optimal MRM transitions should be determined by infusing a standard solution of the analyte into the mass spectrometer. Based on the structure of 6β-Hydroxy-21-Acetyloxy Budesonide (a hydroxylated and acetylated version of budesonide), you would first identify the protonated parent ion [M+H]+ in a full scan (Q1 scan). Subsequently, you would perform a product ion scan (MS2) on the parent ion to identify the most stable and abundant fragment ions. The most intense parent-product ion pair is typically used for quantification, with a second, less intense pair used for confirmation.

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of 6β-Hydroxy-21-Acetyloxy Budesonide.

Issue 1: Low or No Analyte Signal

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. If using protein precipitation, try different organic solvents (e.g., methanol, acetone) or solvent-to-plasma ratios. For SPE, evaluate different sorbents (e.g., C8, mixed-mode) and elution solvents.[2][3]
Suboptimal Ionization Infuse a standard solution of the analyte directly into the mass spectrometer to confirm that the instrument is detecting the parent ion. Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.
Incorrect MRM Transitions Verify the parent and product ion masses. Perform a product ion scan to confirm the fragmentation pattern and select the most intense transitions.
Analyte Instability Ensure the stability of the analyte in the biological matrix and during the sample preparation process. This can be assessed by performing stability studies at different temperatures and for varying durations.
Chromatographic Issues Check for poor peak shape or retention time shifts. Ensure the mobile phase composition is appropriate for retaining and eluting the analyte. The use of a C18 column with a gradient elution of acetonitrile or methanol with 0.1% formic acid in water is a good starting point.[1]

Issue 2: High Background Noise or Matrix Effects

Potential Cause Troubleshooting Step
Insufficient Sample Cleanup Switch from protein precipitation to a more selective sample preparation method like SPE to remove more interfering matrix components.[2][3]
Co-eluting Interferences Modify the chromatographic gradient to better separate the analyte from matrix components. A shallower gradient or a different organic modifier can improve resolution.
Phospholipid Contamination If analyzing plasma samples, phospholipids can be a major source of matrix suppression. Consider using a phospholipid removal plate or a specific SPE sorbent designed to remove them.
Contaminated LC-MS System Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any buildup of contaminants.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Loading: Load the plasma sample (e.g., 200 µL) onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

  • Elution: Elute the analyte with 1 mL of methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40-50°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[2]

LC-MS/MS Method
  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a common choice.[4]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode.

Quantitative Data Summary

The following table summarizes the reported limits of quantification for budesonide using various LC-MS/MS methods, which can serve as a benchmark when developing a method for its metabolite.

Method Matrix LLOQ Reference
LC-MS/MSHuman Plasma2 pg/mL[2][3]
LC-ESI-MS/MSHuman Plasma10 pg/mL[4]
LC-MS/MSNude Mice Plasma5 ng/mL[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Low Sensitivity for 6β-Hydroxy-21-Acetyloxy Budesonide Detection start Start: Low or No Signal check_ms Check MS Performance (Infuse Standard) start->check_ms signal_ok Signal in MS? check_ms->signal_ok check_lc Investigate LC & Sample Prep signal_ok->check_lc Yes optimize_ms Optimize MS Parameters (Source, MRM) signal_ok->optimize_ms No check_extraction Evaluate Sample Prep (Recovery) check_lc->check_extraction optimize_ms->check_ms extraction_ok Recovery Acceptable? check_extraction->extraction_ok optimize_extraction Optimize Sample Prep (PPT vs. SPE) extraction_ok->optimize_extraction No check_chromatography Assess Chromatography (Peak Shape, Retention) extraction_ok->check_chromatography Yes optimize_extraction->check_extraction chromatography_ok Good Peak Shape? check_chromatography->chromatography_ok optimize_lc Optimize LC Method (Gradient, Column) chromatography_ok->optimize_lc No end_success Problem Solved chromatography_ok->end_success Yes optimize_lc->check_chromatography

Caption: Troubleshooting workflow for low analyte signal.

SamplePrepWorkflow General Sample Preparation and Analysis Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction_choice Extraction Method add_is->extraction_choice ppt Protein Precipitation (e.g., Acetonitrile) extraction_choice->ppt Simple & Fast spe Solid-Phase Extraction (C18 Cartridge) extraction_choice->spe Cleaner Extract centrifuge Centrifuge ppt->centrifuge spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate spe_steps->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Sample preparation and analysis workflow.

References

addressing matrix effects in the analysis of 6beta-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide.

Frequently Asked Questions (FAQs)

Q1: What is 6β-Hydroxy 21-Acetyloxy Budesonide and why is its analysis challenging?

A1: 6β-Hydroxy 21-Acetyloxy Budesonide (CAS No. 93789-69-6) is a metabolite of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions.[1][2][3] The analysis of this metabolite, particularly in biological matrices such as plasma or urine, is challenging due to its low physiological concentrations and the presence of endogenous compounds that can cause matrix effects. Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of analytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

Q2: What are matrix effects and how do they affect the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide?

A2: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix. In the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide, phospholipids, salts, and other endogenous components in biological fluids can interfere with the ionization process in the mass spectrometer's source. This can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of its concentration and reduced sensitivity.

  • Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of its concentration.

These effects can compromise the reliability and reproducibility of the analytical method.[4][5][6]

Q3: What are the common strategies to mitigate matrix effects in the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help to remove interfering matrix components before analysis.[7][8]

  • Chromatographic Separation: Optimizing the chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient) can separate the analyte from matrix interferences.[6]

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as 6β-Hydroxy 21-Acetyloxy Budesonide-d8, is highly recommended.[9] This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for matrix effects.

  • Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be a very effective but more labor-intensive approach.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Mobile phase pH not optimal. 3. Column degradation.1. Use a C18 or similar reversed-phase column suitable for steroid analysis. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Replace the analytical column.
Low Analyte Signal/Sensitivity 1. Significant ion suppression. 2. Inefficient extraction from the matrix. 3. Suboptimal mass spectrometer settings.1. Improve sample cleanup using SPE or LLE. 2. Evaluate and optimize the extraction recovery. 3. Optimize MS parameters (e.g., ionization source settings, collision energy).
High Variability in Results 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Instability of the analyte.1. Use a stable isotope-labeled internal standard (e.g., 6β-Hydroxy 21-Acetyloxy Budesonide-d8). 2. Ensure consistent and reproducible sample preparation procedures. 3. Investigate analyte stability under storage and processing conditions.
Signal in Blank Samples 1. Carryover from previous injections. 2. Contamination of the LC-MS system. 3. Contaminated reagents or solvents.1. Optimize the autosampler wash procedure. 2. Clean the LC-MS system. 3. Use high-purity reagents and solvents.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation used.

Materials:

  • Biological matrix (e.g., human plasma)

  • 6β-Hydroxy 21-Acetyloxy Budesonide analytical standard

  • 6β-Hydroxy 21-Acetyloxy Budesonide-d8 (Internal Standard)

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • 6β-Hydroxy 21-Acetyloxy Budesonide: Precursor ion > Product ion (to be determined by infusion of the analytical standard)

    • 6β-Hydroxy 21-Acetyloxy Budesonide-d8: Precursor ion > Product ion (to be determined by infusion of the internal standard)

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (IS) Sample->IS_Addition SPE Solid-Phase Extraction (SPE) IS_Addition->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide.

matrix_effect_mitigation cluster_strategies Mitigation Strategies ME Matrix Effects (Ion Suppression/Enhancement) SP Optimized Sample Preparation (SPE, LLE) ME->SP Reduces Interferences Chroma Chromatographic Separation ME->Chroma Separates Analyte from Matrix IS Stable Isotope-Labeled Internal Standard ME->IS Compensates for Signal Variability Cal Matrix-Matched Calibration ME->Cal Accounts for Matrix Effects

Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.

References

method refinement for robust quantification of 6beta-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of 6β-Hydroxy Budesonide, a primary metabolite of the synthetic corticosteroid Budesonide. The information is tailored for researchers, scientists, and drug development professionals working with analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While the specific compound "6β-Hydroxy 21-Acetyloxy Budesonide" was not identified in the available literature, this guide focuses on its closest and most clinically relevant analogue, 6β-Hydroxy Budesonide. The methodologies and troubleshooting advice provided here are likely applicable with minor modifications.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying 6β-Hydroxy Budesonide in biological matrices?

The most prevalent and robust method for the quantification of 6β-Hydroxy Budesonide in biological matrices, such as human plasma, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations typical of drug metabolites.

Q2: What are the typical sample preparation techniques used before LC-MS/MS analysis?

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of 6β-Hydroxy Budesonide from plasma samples.[1][2][3][4] SPE helps to remove interfering substances from the matrix, leading to a cleaner sample and more reliable quantification.[5] Liquid-liquid extraction (LLE) is another potential method, though SPE is often preferred for its efficiency and potential for automation.

Q3: What are the key instrument parameters for an LC-MS/MS method?

A sensitive and selective LC-MS/MS method for 6β-Hydroxy Budesonide and its parent drug, Budesonide, has been developed using a triple quadrupole mass spectrometer. The method employs a solid-phase extraction procedure and has been validated with a linear range of 0.1 to 10 ng/mL for all analytes.[6] In another method, the lower limit of quantification (LLOQ) of 2 pg/mL was achieved for budesonide in plasma.[2]

Q4: Is it possible to quantify Budesonide and its metabolites simultaneously?

Yes, several published LC-MS/MS methods have been developed for the simultaneous quantification of Budesonide and its major metabolites, including 6β-Hydroxy Budesonide and 16α-Hydroxyprednisolone, in a single analytical run.[1][6] This approach is efficient for pharmacokinetic studies.

Q5: What are some common challenges in the bioanalysis of steroid metabolites like 6β-Hydroxy Budesonide?

Challenges in steroid metabolite analysis include their low concentrations in biological fluids, potential for matrix effects from complex biological samples, and the presence of isomeric or structurally similar compounds that can interfere with quantification. Careful method development and validation are essential to address these challenges.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload.- Optimize mobile phase, ensuring pH is appropriate for the analyte.- Use a new or guard column.- Dilute the sample or inject a smaller volume.
Low Signal Intensity or No Peak - Inadequate sample extraction and recovery.- Instrument sensitivity issues.- Analyte degradation.- Optimize the SPE or LLE protocol.- Check instrument tuning and calibration.- Ensure proper sample handling and storage to prevent degradation. Investigate sample stability.
High Background Noise - Matrix effects from the biological sample.- Contaminated mobile phase or LC system.- Improve sample cleanup with a more rigorous SPE method.- Use fresh, high-purity solvents and flush the LC system.
Inconsistent or Non-Reproducible Results - Variability in sample preparation.- Unstable instrument performance.- Inconsistent internal standard addition.- Ensure consistent and precise execution of the sample preparation protocol.- Perform system suitability tests before each run.- Use a calibrated pipette for internal standard addition.
Interference from Other Compounds - Co-eluting matrix components or other metabolites.- Insufficient chromatographic separation.- Adjust the chromatographic gradient to improve separation.- Use a more selective mass transition (MRM).- Enhance sample cleanup to remove interfering substances.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from a validated LC-MS/MS method for the simultaneous analysis of Budesonide and its metabolites.

Analyte Linear Range (ng/mL) Lower Limit of Quantification (LLOQ) Precision (%CV) Internal Standard
Budesonide (BUD)0.1 - 100.1 ng/mL[6]<15%[6]9-fluoro-hydrocortisone[6]
6β-Hydroxy Budesonide (OH-BUD)0.1 - 100.1 ng/mL[6]<15%[6]9-fluoro-hydrocortisone[6]
16α-Hydroxyprednisolone (OH-PRED)0.1 - 100.1 ng/mL[6]<15%[6]9-fluoro-hydrocortisone[6]

Note: The LLOQ for Budesonide can be as low as 2 pg/mL with highly sensitive instrumentation and optimized methods.[2][3]

Experimental Protocol: Quantification of 6β-Hydroxy Budesonide in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methods.[1][6] Specific parameters should be optimized in the user's laboratory.

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 500 µL of human plasma, add the internal standard solution (e.g., 9-fluoro-hydrocortisone or a deuterated analog).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte. Negative ion mode has been successfully used.[6]

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

3. Data Analysis

  • Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporate & Reconstitute elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Inject data Data Processing lcms->data result Concentration Result data->result

Caption: Experimental workflow for the quantification of 6β-Hydroxy Budesonide.

BudesonideMetabolism Budesonide Budesonide CYP3A4 CYP3A4 Enzyme (in Liver) Budesonide->CYP3A4 Metabolite1 6β-Hydroxy Budesonide Metabolite2 16α-Hydroxyprednisolone CYP3A4->Metabolite1 Metabolism CYP3A4->Metabolite2 Metabolism

Caption: Simplified metabolic pathway of Budesonide.

References

preventing degradation of 6beta-Hydroxy 21-Acetyloxy Budesonide during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6β-Hydroxy-21-Acetyloxy Budesonide during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 6β-Hydroxy-21-Acetyloxy Budesonide during analytical procedures?

A1: Based on studies of budesonide and other corticosteroids, the primary degradation pathways for 6β-Hydroxy-21-Acetyloxy Budesonide are believed to be oxidation and hydrolysis. The presence of the hydroxyl and acetyloxy groups makes the molecule susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, and oxidative environments. Degradation can lead to the formation of various impurities, including the 17-carboxylic acid derivative.

Q2: How can I minimize the degradation of 6β-Hydroxy-21-Acetyloxy Budesonide during sample preparation?

A2: To minimize degradation during sample preparation, it is crucial to control temperature, pH, and exposure to light and oxygen. It is recommended to work with samples on ice or at reduced temperatures. The pH of the sample and any buffers used should be maintained in a neutral to slightly acidic range (pH 4-6). The use of amber vials can protect the analyte from light-induced degradation. Purging samples and solvents with an inert gas like nitrogen can help to minimize oxidation.

Q3: What are the recommended storage conditions for samples containing 6β-Hydroxy-21-Acetyloxy Budesonide?

A3: Samples should be stored at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions. They should be stored in tightly sealed, amber containers to protect from light and air. For long-term storage, it is advisable to minimize freeze-thaw cycles.

Q4: Can the choice of analytical technique influence the stability of 6β-Hydroxy-21-Acetyloxy Budesonide?

A4: Yes, the analytical technique and its parameters can impact stability. For instance, in High-Performance Liquid Chromatography (HPLC), the mobile phase composition, pH, and column temperature are critical factors. Using a mobile phase with a controlled pH and maintaining the column at a lower temperature can help prevent on-column degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 6β-Hydroxy-21-Acetyloxy Budesonide.

Problem Potential Cause Troubleshooting Steps
Appearance of Unexpected Peaks in Chromatogram Degradation of the analyte.- Verify Sample Handling: Ensure samples were processed at low temperatures and protected from light. - Check Mobile Phase pH: Measure and adjust the pH of the mobile phase to a neutral or slightly acidic range. - Reduce Column Temperature: Lower the column oven temperature to minimize on-column degradation. - Use Fresh Solvents: Prepare fresh mobile phases daily to avoid the buildup of reactive species.
Low Analyte Recovery Adsorption to sample containers or degradation.- Use Silanized Glassware: To prevent adsorption of the analyte to glass surfaces. - Optimize Extraction Method: Employ solid-phase extraction (SPE) or supported liquid extraction (SLE) for cleaner extracts and better recovery. - Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and/or reconstitution solvent.
Inconsistent Results Between Injections Ongoing degradation in the autosampler.- Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability over the analytical run. - Limit Sample Residence Time: Plan the sequence to minimize the time samples spend in the autosampler before injection.
Peak Tailing or Broadening Interaction with active sites on the column or degradation during separation.- Use a High-Quality Column: Employ a well-maintained, high-purity silica-based C18 column. - Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine, to the mobile phase to reduce peak tailing if basic interactions are suspected. However, be mindful of its impact on mass spectrometry if used.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract 6β-Hydroxy-21-Acetyloxy Budesonide from a biological matrix (e.g., plasma) while minimizing degradation.

  • Sample Pre-treatment:

    • Thaw frozen samples on ice.

    • To 1 mL of plasma, add 10 µL of an internal standard solution.

    • Add 1 mL of a 4% phosphoric acid solution in water to precipitate proteins and adjust pH.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar impurities.

  • Elution:

    • Elute the analyte with 2 mL of methanol into an amber collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an amber autosampler vial for analysis.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method is optimized to separate 6β-Hydroxy-21-Acetyloxy Budesonide from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-90% B, 12-14 min: 90% B, 14-14.1 min: 90-30% B, 14.1-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Autosampler Temperature 4°C
Injection Volume 10 µL
Detection UV at 246 nm

Visualizations

cluster_degradation Degradation Pathways Analyte 6β-Hydroxy-21-Acetyloxy Budesonide Oxidized_Product Oxidized Degradant (e.g., 17-Keto Impurity) Analyte->Oxidized_Product Oxidation Hydrolyzed_Product Hydrolyzed Degradant (6β,21-Dihydroxy Budesonide) Analyte->Hydrolyzed_Product Hydrolysis Further_Degradation Further Degradation Products (e.g., Carboxylic Acids) Oxidized_Product->Further_Degradation Hydrolyzed_Product->Further_Degradation

Caption: Potential degradation pathways of 6β-Hydroxy-21-Acetyloxy Budesonide.

cluster_workflow Analytical Workflow for Stability Start Sample Collection Preparation Sample Preparation (Low Temp, Controlled pH, Amber Vials) Start->Preparation SPE Solid-Phase Extraction (SPE) Preparation->SPE Evaporation Evaporation (N2, <30°C) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC Analysis (Cooled Autosampler, Controlled Column Temp) Reconstitution->Analysis End Data Acquisition Analysis->End

Caption: Recommended workflow to minimize degradation during analysis.

cluster_troubleshooting Troubleshooting Logic Start Unexpected Peaks or Low Recovery? Check_Handling Sample Handling (Temp, Light)? Start->Check_Handling Check_pH Mobile Phase pH Correct? Check_Handling->Check_pH No Solution_Handling Action: Improve Sample Handling Procedures Check_Handling->Solution_Handling Yes Check_Temp Column/Autosampler Temp Optimized? Check_pH->Check_Temp No Solution_pH Action: Remake/Adjust Mobile Phase Check_pH->Solution_pH Yes Check_Column Column Integrity OK? Check_Temp->Check_Column No Solution_Temp Action: Lower Temperatures Check_Temp->Solution_Temp Yes Solution_Column Action: Replace/Clean Column Check_Column->Solution_Column Yes End Problem Resolved Solution_Handling->End Solution_pH->End Solution_Temp->End Solution_Column->End

Caption: A logical guide for troubleshooting common analytical issues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Budesonide analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the chromatographic analysis of Budesonide and its related compounds, with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common Budesonide-related compounds that can cause co-elution problems?

A1: The most common co-elution challenge in Budesonide analysis involves its two diastereomers, epimer 22R and epimer 22S. The 22R form is known to be twice as active as the 22S form, making their separation and quantification critical.[1] Other related compounds that can pose separation challenges include process-related impurities and degradation products. Some known impurities that may need to be resolved include 16-Hydroxylprednisolone, D-Homobudesonide, 21-Dehydrobudesonide, and 14,15-Dehydrobudesonide.[2] Forced degradation studies can also generate products that may co-elute with Budesonide or its known impurities.[2][3]

Q2: My Budesonide epimers (22R and 22S) are not fully resolved. What steps can I take to improve their separation?

A2: Achieving baseline separation of the Budesonide epimers is a common challenge due to their structural similarity. Here is a step-by-step troubleshooting guide to improve resolution:

  • Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., ethanol, methanol, acetonitrile) to the aqueous phase (e.g., water, buffer) is a critical parameter.[4]

    • Action: Systematically vary the percentage of the organic solvent. A small decrease in the organic solvent concentration often increases retention and can improve the resolution between closely eluting peaks.

    • Example: A study found that a mobile phase of ethanol-acetonitrile-phosphate buffer (pH 3.4; 25.6 mM) in a 2:30:68 (v/v/v) ratio successfully separated the epimers.[5]

  • Adjust Column Temperature: Temperature can significantly influence selectivity and efficiency.

    • Action: Increasing the column temperature can sometimes improve peak shape and resolution. However, the effect can be complex, and a temperature optimization study (e.g., from 30°C to 50°C) is recommended. A study on the UHPLC separation of Budesonide diastereomers noted that higher temperatures could offer advantages for faster methods.[1]

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[1]

    • Action: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). A UHPLC method identified 0.64 mL/min as the highest possible flow rate that still provided acceptable resolution for the epimers.[1]

  • Select an Appropriate Column: The choice of stationary phase is crucial.

    • Action: High-efficiency columns, such as those packed with sub-2 µm particles (UPLC) or solid-core particles, can provide the necessary plate count for this challenging separation.[1] C18 columns are commonly used for reversed-phase separation of Budesonide.[1][5]

The following diagram illustrates a typical workflow for troubleshooting poor resolution of Budesonide epimers.

G cluster_0 Troubleshooting Workflow: Poor Epimer Resolution start Poor Resolution of Budesonide Epimers step1 Optimize Mobile Phase (Adjust Organic %) start->step1 step2 Adjust Column Temperature (e.g., 30°C to 50°C) step1->step2 If resolution is still insufficient step3 Reduce Flow Rate step2->step3 If resolution is still insufficient step4 Evaluate Column Chemistry (e.g., Solid-Core C18) step3->step4 If resolution is still insufficient end Resolution Achieved step4->end If resolution is acceptable G cluster_1 Parameter Optimization for Budesonide Separation param Chromatographic Parameters mobile_phase Mobile Phase (Organic %) param->mobile_phase temp Temperature param->temp flow_rate Flow Rate param->flow_rate column_chem Column Chemistry (e.g., C18) param->column_chem resolution Resolution mobile_phase->resolution affects retention Retention Time mobile_phase->retention affects temp->resolution affects peak_shape Peak Shape temp->peak_shape affects flow_rate->resolution affects flow_rate->retention affects column_chem->resolution affects column_chem->peak_shape affects

References

Technical Support Center: Optimization of Mobile Phase for Budesonide Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of mobile phase for the separation of 6β-Hydroxy Budesonide and 21-Acetyloxy Budesonide from the parent drug, Budesonide, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating Budesonide and its related impurities?

A1: A common starting point for the separation of Budesonide and its impurities is reversed-phase HPLC using a C18 column. Typical mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common starting ratio is a 55:45 (v/v) mixture of acetonitrile and a phosphate buffer with a pH of around 3.2.[1] The detection wavelength is typically set between 240 nm and 254 nm.

Q2: How does the mobile phase composition affect the separation?

A2: The composition of the mobile phase is a critical factor in achieving optimal separation. The organic modifier concentration influences the retention times of the compounds, with a higher concentration generally leading to shorter retention times. The pH of the aqueous buffer can affect the peak shape and selectivity, especially for ionizable compounds. The choice of organic modifier (acetonitrile vs. methanol) can also alter the selectivity of the separation.

Q3: My peaks are showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing for Budesonide and related compounds can be caused by several factors, including secondary interactions with the stationary phase, low mobile phase pH, or column overload. To address this, you can try adjusting the mobile phase pH, adding a small amount of a competing base to the mobile phase, or reducing the sample concentration. Some methods have reported that peak tailing can be a significant issue.[2]

Q4: I am not getting adequate resolution between Budesonide and its impurities. What steps can I take to improve it?

A4: To improve resolution, you can try several approaches:

  • Optimize the organic modifier concentration: A lower concentration of the organic modifier will generally increase retention times and may improve resolution.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: A systematic study of pH can help to find the optimal selectivity.

  • Use a different stationary phase: If mobile phase optimization is insufficient, trying a different C18 column from another manufacturer or a different type of stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.

  • Consider a gradient elution: A gradient program, where the concentration of the organic modifier is increased over time, can be effective in separating compounds with different polarities.

Q5: How can I identify the peaks for 6β-Hydroxy Budesonide and 21-Acetyloxy Budesonide in my chromatogram?

A5: The definitive way to identify peaks is to use reference standards for 6β-Hydroxy Budesonide and 21-Acetyloxy Budesonide. If reference standards are not available, you can perform forced degradation studies on Budesonide. Exposing Budesonide to stress conditions such as acid, base, oxidation, and heat can generate these impurities. The resulting degradation products can then be analyzed by HPLC-MS to identify the peaks corresponding to the impurities of interest.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of organic modifier to aqueous buffer. Try a different organic modifier (e.g., methanol instead of acetonitrile). Adjust the pH of the aqueous buffer.
Unsuitable column.Use a high-resolution column (smaller particle size, longer column). Try a different stationary phase chemistry (e.g., C18 from a different brand, Phenyl-Hexyl).
Peak Tailing Secondary silanol interactions.Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). Use a base-deactivated column.
Low mobile phase pH.Increase the pH of the mobile phase, but be mindful of the column's pH stability range.
Column overload.Reduce the concentration of the sample being injected.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premix the mobile phase components.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column with a new one.
Ghost Peaks Contaminated mobile phase or system.Use high-purity solvents and reagents. Flush the HPLC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent run to check for carryover.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Budesonide and Impurities

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25-26 min: 70-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study to Generate Impurities

This protocol describes how to generate the impurities of interest for identification purposes.

  • Acid Degradation: Dissolve Budesonide in 0.1 M HCl and heat at 60 °C for 2 hours.

  • Base Degradation: Dissolve Budesonide in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve Budesonide in 3% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Expose solid Budesonide to 105 °C for 24 hours.

  • Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples with the mobile phase and analyze using the HPLC method described in Protocol 1. The resulting chromatograms should show the degradation products, including potentially 6β-Hydroxy Budesonide and 21-Acetyloxy Budesonide.

Data Presentation

Table 1: Example HPLC Methods for Budesonide Analysis from Literature
ParameterMethod 1[2]Method 2[1]
Column Hypersil C18μ-Bondapak C18
Mobile Phase Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68 v/v/v)Acetonitrile:Monobasic Sodium Phosphate Buffer (pH 3.2) (55:45 v/v)
Flow Rate 1.5 mL/min1.0 mL/min
Detection 240 nm244 nm

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of Budesonide and Impurities step1 Step 1: Adjust Organic Modifier Concentration (e.g., Acetonitrile) start->step1 step2 Step 2: Evaluate Alternative Organic Modifier (e.g., Methanol) step1->step2 If resolution is still inadequate end_success Achieved Optimal Separation step1->end_success If separation is now acceptable step3 Step 3: Optimize Mobile Phase pH step2->step3 If selectivity needs improvement step2->end_success If separation is now acceptable step4 Step 4: Consider a Ternary Mobile Phase (e.g., Acetonitrile/Methanol/Buffer) step3->step4 For further selectivity optimization step3->end_success If separation is now acceptable step5 Step 5: Evaluate Different Stationary Phase (e.g., different C18, Phenyl-Hexyl) step4->step5 If mobile phase optimization is insufficient step4->end_success If separation is now acceptable step5->end_success If separation is now acceptable end_fail Consult with Technical Specialist step5->end_fail If all else fails

Caption: Workflow for mobile phase optimization.

Troubleshooting_Logic issue Identify Chromatographic Issue resolution Poor Resolution issue->resolution Resolution tailing Peak Tailing issue->tailing Tailing retention_shift Retention Time Shift issue->retention_shift Retention res_sol1 Adjust Organic/Aqueous Ratio resolution->res_sol1 tail_sol1 Check pH / Add Amine tailing->tail_sol1 ret_sol1 Verify Mobile Phase Prep retention_shift->ret_sol1 res_sol2 Change Organic Modifier res_sol1->res_sol2 res_sol3 Modify pH res_sol2->res_sol3 tail_sol2 Lower Sample Concentration tail_sol1->tail_sol2 tail_sol3 Use Base-Deactivated Column tail_sol2->tail_sol3 ret_sol2 Check Column Temperature ret_sol1->ret_sol2 ret_sol3 Equilibrate Column Properly ret_sol2->ret_sol3

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of budesonide and its related compounds. The information presented is supported by experimental data from various studies to assist in the selection and implementation of appropriate analytical techniques.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions.[1][2] The quantification of budesonide and its related compounds is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This requires the use of validated, stability-indicating analytical methods that can accurately and precisely measure the active pharmaceutical ingredient (API) and its impurities. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose.

The validation of these analytical methods is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for validation of analytical procedures and Q14 for analytical procedure development.[3][4][5][6] These guidelines outline the necessary validation parameters, including accuracy, precision, specificity, linearity, range, and robustness, to ensure the reliability of the analytical data.[3][4]

Comparison of Analytical Methods

The following table summarizes the performance characteristics of different HPLC-UV and LC-MS methods reported for the quantification of budesonide and its related compounds.

Parameter HPLC-UV Method 1 HPLC-UV Method 2 HPLC-UV Method 3 UPLC-MS
Linearity Range 1-50 µg/mL[7]0.05-120 µg/mL[1]0.05-10 µg/mL[8]Not explicitly stated, but method was validated.[9]
Correlation Coefficient (R²) 0.9995[7]0.9997[1]Not explicitly stated, but method was linear.[8]Not explicitly stated, but method was validated.[9]
Limit of Detection (LOD) 0.1 µg/mL[7]Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.25 µg/mL[7]Not explicitly stated0.05 µg/mL[8]Not explicitly stated
Accuracy (% Recovery) Quantitative recovery from micro-particles.[7]Good accuracy demonstrated.[1]97 ± 1% recovery of applied dose.[8]Not explicitly stated, but method was validated.[9]
Precision (% RSD) Good precision demonstrated.[1]Coefficients of variation below 5%.[8]Not explicitly stated, but method was validated.[9]Not explicitly stated, but method was validated.[9]
Specificity The method was able to separate the drug peak from all the other degradation products.[7]The method was specific and stability-indicating.[1]The method was selective.[8]Capable of separating budesonide and its related compounds.[9]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

HPLC-UV Method 1 (Stability-Indicating Assay)

  • Column: Kromasil C8 (150 mm x 4.6 mm)[7]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.025 M phosphate buffer (pH 3.2) in a 55:45 (v/v) ratio.[7]

  • Flow Rate: 1.1 mL/min[7]

  • Detection: UV at 244 nm[7]

  • Retention Time: Approximately 4 minutes for budesonide.[7]

  • Forced Degradation Studies: To validate selectivity, budesonide stock solution was subjected to acidic, basic, oxidative, and thermal degradation.[7]

HPLC-UV Method 2 (For Budesonide and its Hemiesters)

  • Column: µ-Bondapak C18 (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and monobasic potassium phosphate with orthophosphoric acid (55:45, pH 3.2).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 244 nm[1]

  • Injection Volume: 50 µL[1]

HPLC-UV Method 3 (Quantification in Skin Layers)

  • Column: RP-C18 column[8]

  • Mobile Phase: Methanol and water mixture (69:31, v/v).[8]

  • Flow Rate: 0.8 mL/min[8]

  • Detection: UV at 254 nm[8]

  • Sample Preparation: Budesonide was extracted from stratum corneum, epidermis, and dermis using a mixture of acetonitrile and water, achieving a recovery of over 90%.[8]

LC-QTOFMS for Impurity Profiling

A study on the impurity profile of budesonide in a metered-dose inhalation formulation utilized Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOFMS) for the structural identification of 10 related impurities.[7] These impurities were categorized as process impurities, degradation products, or both.[7] The major degradation products were identified as budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.[7]

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the validation of analytical methods for budesonide and its related compounds.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning and Method Development cluster_Validation 2. Method Validation (ICH Q2) cluster_Implementation 3. Routine Use and Monitoring Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Technology & Method Define_ATP->Select_Method Develop_Method Develop & Optimize Method Parameters Select_Method->Develop_Method Specificity Specificity Develop_Method->Specificity Linearity_Range Linearity & Range Develop_Method->Linearity_Range Accuracy Accuracy Develop_Method->Accuracy Precision Precision (Repeatability & Intermediate) Develop_Method->Precision LOD_LOQ LOD & LOQ Develop_Method->LOD_LOQ Robustness Robustness Develop_Method->Robustness Routine_Analysis Routine Sample Analysis Specificity->Routine_Analysis Linearity_Range->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis System_Suitability System Suitability Testing Routine_Analysis->System_Suitability Method_Monitoring Continuous Method Monitoring Routine_Analysis->Method_Monitoring

Analytical Method Validation Workflow

Budesonide_Impurity_Analysis_Workflow cluster_Sample_Prep 1. Sample Preparation cluster_Analysis 2. Chromatographic Analysis cluster_Data_Processing 3. Data Analysis Sample Budesonide Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat) Sample->Forced_Degradation HPLC_UPLC HPLC / UPLC Separation Sample->HPLC_UPLC Forced_Degradation->HPLC_UPLC Detection UV or MS Detection HPLC_UPLC->Detection Quantification Quantification of Budesonide & Impurities Detection->Quantification Identification Structural Identification of Impurities (LC-MS) Detection->Identification Impurity_Profiling Impurity Profiling Quantification->Impurity_Profiling Identification->Impurity_Profiling

Budesonide Impurity Analysis Workflow

References

Comparative Stability Analysis: 6β-Hydroxy-21-Acetyloxy Budesonide vs. Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of 6β-Hydroxy-21-Acetyloxy Budesonide and its parent compound, Budesonide. While extensive stability data is available for Budesonide, information on 6β-Hydroxy-21-Acetyloxy Budesonide, a potential metabolite or derivative, is limited. This comparison is therefore based on published data for Budesonide and inferences on the stability of its derivative drawn from established principles of corticosteroid chemistry.

Executive Summary

Budesonide is a potent glucocorticoid known for its susceptibility to degradation under various stress conditions, including oxidation, hydrolysis, and photolysis. Key degradation pathways involve oxidation of the furan ring and hydrolysis of the acetal group. The introduction of a 6β-hydroxy group and a 21-acetyloxy ester in 6β-Hydroxy-21-Acetyloxy Budesonide is expected to introduce an additional primary degradation pathway: hydrolysis of the 21-acetate ester. This would likely render the derivative more susceptible to degradation, particularly in aqueous solutions and under basic or acidic conditions, as compared to Budesonide.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Budesonide
Stress ConditionMajor Degradation Products IdentifiedObservations
Acidic Hydrolysis Budesonide Impurity E, G, D, 17-carboxylate, and 17-ketone.[1][2][3]Degradation is observed under strong acidic conditions.
Alkaline Hydrolysis Budesonide Impurity E, G, D, 17-carboxylate, and 17-ketone.[1][2][3]Budesonide is highly labile in alkaline conditions.
Oxidative (H₂O₂) Budesonide Impurity D, 17-carboxylate, 17-ketone and Impurity L.[1][2][3]Significant degradation occurs, particularly in the presence of metal ions.
Thermal Degradation Budesonide Impurity D, 17-carboxylate, 17-ketone and Impurity L.[1][2][3]Degradation is observed at elevated temperatures.
Photodegradation Lumibudesonide and other photolytic products.[4]Exposure to light, especially UV, leads to degradation.
Table 2: Inferred Comparative Stability
ParameterBudesonide6β-Hydroxy-21-Acetyloxy Budesonide (Inferred)Rationale for Inference
Hydrolytic Stability Relatively stable, degrades under strong acid/base.Less stable.The 21-acetyloxy ester is susceptible to hydrolysis, a common degradation pathway for corticosteroid esters.[1][2][3]
Oxidative Stability Susceptible to oxidation.Likely similar susceptibility.The core steroid structure susceptible to oxidation remains unchanged.
Photostability Degrades upon light exposure.Likely similar susceptibility.The chromophores in the steroid structure are retained.
Primary Degradation Pathway Oxidation and hydrolysis of the acetal group.Hydrolysis of the 21-acetyloxy ester and oxidation.Ester hydrolysis is a well-documented and often rapid degradation pathway for similar molecules.[1][2][3]

Experimental Protocols

Forced Degradation Studies for Budesonide

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols for stress testing of Budesonide:

  • Acid Degradation: Budesonide solution is treated with 1N HCl and refluxed for a specified period. The mixture is then neutralized.

  • Alkali Degradation: Budesonide solution is treated with 1N NaOH at room temperature for a specified period, followed by neutralization.

  • Oxidative Degradation: Budesonide solution is treated with 3-30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Budesonide is exposed to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Budesonide solution or solid is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

Analytical Method: The stressed samples are typically analyzed using a stability-indicating HPLC method with UV detection. A common mobile phase is a mixture of acetonitrile and a phosphate buffer.

Mandatory Visualization

Budesonide Degradation Pathway

G Budesonide Budesonide Oxidation Oxidation Budesonide->Oxidation H₂O₂ Hydrolysis Hydrolysis Budesonide->Hydrolysis Acid/Base Photolysis Photolysis Budesonide->Photolysis Light/UV Oxidative_Degradants Impurity D, 17-carboxylate, 17-ketone, Impurity L Oxidation->Oxidative_Degradants Hydrolytic_Degradants Impurity E, G, 17-carboxylate, 17-ketone Hydrolysis->Hydrolytic_Degradants Photolytic_Degradants Lumibudesonide Photolysis->Photolytic_Degradants

Caption: Major degradation pathways of Budesonide.

Inferred Degradation of 6β-Hydroxy-21-Acetyloxy Budesonide

G Budesonide_Derivative 6β-Hydroxy-21-Acetyloxy Budesonide Ester_Hydrolysis Ester_Hydrolysis Budesonide_Derivative->Ester_Hydrolysis H₂O, Acid/Base Oxidation Oxidation Budesonide_Derivative->Oxidation O₂ Hydrolysis_Product 6β-Hydroxy Budesonide + Acetic Acid Ester_Hydrolysis->Hydrolysis_Product Oxidative_Degradants Oxidized derivatives Oxidation->Oxidative_Degradants

Caption: Inferred primary degradation pathways for the Budesonide derivative.

Experimental Workflow for Comparative Stability

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Comparison Budesonide Budesonide Acid Acid Budesonide->Acid Base Base Budesonide->Base Oxidative Oxidative Budesonide->Oxidative Thermal Thermal Budesonide->Thermal Photolytic Photolytic Budesonide->Photolytic Budesonide_Derivative 6β-Hydroxy-21-Acetyloxy Budesonide Budesonide_Derivative->Acid Budesonide_Derivative->Base Budesonide_Derivative->Oxidative Budesonide_Derivative->Thermal Budesonide_Derivative->Photolytic HPLC_Analysis Stability-Indicating HPLC-UV Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Compare Compare Degradation Profiles and Rates HPLC_Analysis->Compare

Caption: Workflow for a comparative stability study.

References

A Comparative Guide to Bioanalytical Methods for Budesonide and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of the corticosteroid budesonide and its primary metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, in biological matrices. This publication delves into the experimental data and protocols of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a comprehensive overview for the selection and implementation of appropriate analytical strategies.

The accurate measurement of budesonide and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While the initially specified analyte, 6β-Hydroxy-21-acetyloxy budesonide, is not a commonly reported metabolite, extensive research has focused on the analysis of its two major metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone. This guide focuses on the cross-validation and comparison of methods developed for these key analytes.

Comparative Analysis of LC-MS/MS Methods

The following table summarizes the key parameters of various validated LC-MS/MS methods for the analysis of budesonide and its metabolites in plasma. This allows for a direct comparison of their performance characteristics.

ParameterMethod 1 (Gazzotti et al., 2016)Method 2 (Based on various sources)Method 3 (Hypothetical HPLC-UV)
Analytes Budesonide, 16α-hydroxyprednisoloneBudesonide, 6β-hydroxybudesonide, 16α-hydroxyprednisoloneBudesonide
Matrix Dog PlasmaHuman PlasmaHuman Plasma
Extraction Method Solid Phase Extraction (SPE)Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)
Chromatography HPLCUHPLC/HPLCHPLC
Column Information not available from snippetsC18 or equivalentC18
Mobile Phase Information not available from snippetsAcetonitrile/water or Methanol/water with additives (e.g., formic acid, ammonium acetate)Acetonitrile/water
Detection MS/MS (Positive ESI)MS/MS (Positive or Negative ESI)UV
Linear Range 0.25 - 100 ng/mLTypically 0.1 - 100 ng/mL50 - 1000 ng/mL
LLOQ 0.25 ng/mL0.1 ng/mL50 ng/mL
Accuracy (%) Within 15%Within 15%Within 15%
Precision (%RSD) < 15%< 15%< 15%
Internal Standard BetamethasoneDeuterated analogs (e.g., budesonide-d8) or structurally similar compoundsStructurally similar compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized experimental protocols based on the reviewed literature for the analysis of budesonide and its metabolites.

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Loading: The plasma sample, often pre-treated (e.g., with a buffer), is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or low percentage of organic solvent) to remove interferences.

  • Elution: The analytes of interest are eluted with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system equipped with a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used to separate the analytes from endogenous matrix components.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analytes and the internal standard.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method for drug metabolite analysis.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Optimization B Sample Preparation (SPE/LLE) A->B C Chromatographic Separation B->C D Mass Spectrometric Detection C->D E Selectivity & Specificity D->E Transfer to Validation F Linearity & Range E->F G Accuracy & Precision F->G H Matrix Effect G->H I Stability H->I J LLOQ I->J K Batch Preparation J->K Implement for Routine Use L QC Sample Analysis K->L M Study Sample Analysis L->M

Caption: A generalized workflow for bioanalytical method development, validation, and sample analysis.

This guide highlights the common approaches and key validation parameters for the analysis of budesonide and its major metabolites. The choice of a specific method will depend on the research question, the available instrumentation, and the required sensitivity and throughput. The provided data and protocols serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

Forced Degradation of Budesonide: A Comparative Analysis of Stress-Induced Impurities and the Metabolic Fate of 6β-Hydroxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comparative analysis of forced degradation studies on Budesonide, a potent corticosteroid, and delves into the formation of its known degradation products. Furthermore, it addresses the related compound, 6β-Hydroxy 21-Acetyloxy Budesonide, clarifying its likely origin as a metabolic derivative rather than a direct product of forced degradation.

Introduction to Budesonide and its Stability

Budesonide is a glucocorticoid used in the treatment of asthma, non-infectious rhinitis, and inflammatory bowel disease.[1] Its chemical stability is a critical attribute that can be compromised under various environmental conditions, leading to the formation of degradation products that may have reduced efficacy or potential toxicity. Forced degradation studies, or stress testing, are essential to identify these potential degradants and develop stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as exposure to acid, base, oxidation, heat, and light.[2]

Comparative Analysis of Budesonide Forced Degradation Studies

Forced degradation studies on Budesonide have been conducted under a variety of stress conditions, leading to the identification of several degradation products. The following tables summarize the experimental protocols and quantitative data from representative studies.

Table 1: Summary of Forced Degradation Conditions for Budesonide
Stress ConditionReagent/MethodDurationTemperatureObservations
Acidic Hydrolysis 0.1 M to 1 M HClSeveral hours to daysRoom Temperature to 80°CSignificant degradation observed.
Basic Hydrolysis 0.1 M to 1 M NaOHSeveral hours to daysRoom Temperature to 80°CSignificant degradation observed.
Oxidative Degradation 3% to 30% H₂O₂Several hours to daysRoom TemperatureSignificant degradation observed.
Thermal Degradation Dry heatUp to several days40°C to 80°CDegradation observed, extent depends on temperature and duration.
Photolytic Degradation UV light (254 nm) or fluorescent lampSeveral hours to daysAmbientPhotodegradation leads to the formation of specific isomers.
Table 2: Major Degradation Products of Budesonide Identified in Forced Degradation Studies
Degradation ProductFormation Condition(s)Analytical Method(s)
Budesonide Impurity DThermalHPLC, LC-QTOFMS
17-CarboxylateThermal, OxidativeHPLC, LC-QTOFMS
17-KetoneThermalHPLC, LC-QTOFMS
Budesonide Impurity LThermalHPLC, LC-QTOFMS
LumibudesonidePhotolyticHPLC, LC-MS, NMR
Other Impurities (A, C, E, F, G, I)Process-related and/or DegradationHPLC, LC-MS

Note: The specific percentages of degradation and the amounts of each product formed vary depending on the exact experimental conditions.

Experimental Protocols for Forced Degradation Studies

A generalized experimental workflow for conducting forced degradation studies of Budesonide is outlined below.

General Protocol:
  • Sample Preparation: Prepare solutions of Budesonide in a suitable solvent (e.g., methanol, acetonitrile-water mixture).

  • Stress Application:

    • Acidic/Basic Hydrolysis: Add an equal volume of a suitable concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the drug solution.

    • Oxidative Degradation: Add a suitable concentration of an oxidizing agent (e.g., 30% H₂O₂) to the drug solution.

    • Thermal Degradation: Store the drug solution or solid drug substance at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the drug solution to a light source, such as a UV lamp or a photostability chamber.

  • Neutralization/Stopping the Reaction: For acid and base hydrolysis, neutralize the samples at appropriate time points. For other stress conditions, cool the samples to room temperature.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method, often coupled with a mass spectrometer (LC-MS) for identification of unknown degradation products.

  • Quantification: Quantify the amount of Budesonide remaining and the percentage of each degradation product formed.

The Case of 6β-Hydroxy 21-Acetyloxy Budesonide: A Metabolite, Not a Degradant

Extensive literature searches on the forced degradation of Budesonide did not reveal the formation of 6β-Hydroxy 21-Acetyloxy Budesonide. However, the related compound, 6β-Hydroxy Budesonide, is a well-documented major metabolite of Budesonide in humans.

Budesonide undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process leads to the formation of two main metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. These metabolites have significantly lower glucocorticoid activity than the parent drug.

The compound "6β-Hydroxy 21-Acetyloxy Budesonide" is commercially available as a reference standard, which indicates it is a known and characterized substance related to Budesonide. The presence of the "21-Acetyloxy" group suggests a further metabolic or synthetic modification, potentially an acetylation of the 21-hydroxyl group of 6β-Hydroxy Budesonide. While not a direct product of typical forced degradation studies, its existence as a reference material is important for comprehensive impurity profiling and for researchers studying the complete metabolic fate of Budesonide.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 1M HCl) Degradation_Products Formation of Degradation Products Acid->Degradation_Products Base Basic Hydrolysis (e.g., 1M NaOH) Base->Degradation_Products Oxidation Oxidative Stress (e.g., 30% H2O2) Oxidation->Degradation_Products Thermal Thermal Stress (e.g., 80°C) Thermal->Degradation_Products Photo Photolytic Stress (UV/Vis Light) Photo->Degradation_Products Budesonide Budesonide Drug Substance Budesonide->Acid Subjected to Budesonide->Base Subjected to Budesonide->Oxidation Subjected to Budesonide->Thermal Subjected to Budesonide->Photo Subjected to Analysis Analytical Characterization (HPLC, LC-MS) Degradation_Products->Analysis Identification Identification & Quantification of Degradants Analysis->Identification

Caption: Experimental workflow for forced degradation studies of Budesonide.

Budesonide_Metabolism Budesonide Budesonide Metabolism Hepatic Metabolism (CYP3A4) Budesonide->Metabolism Metabolite1 6β-Hydroxy Budesonide (Major Metabolite) Metabolism->Metabolite1 Metabolite2 16α-Hydroxyprednisolone (Major Metabolite) Metabolism->Metabolite2 Acetylated_Metabolite 6β-Hydroxy 21-Acetyloxy Budesonide (Potential Derivative) Metabolite1->Acetylated_Metabolite Further Metabolism/ Synthetic Origin

Caption: Metabolic pathway of Budesonide.

Conclusion

Forced degradation studies are indispensable for characterizing the stability of Budesonide and identifying its potential degradation products. Under various stress conditions, Budesonide degrades into several impurities, with the specific profile depending on the nature of the stressor. In contrast, 6β-Hydroxy 21-Acetyloxy Budesonide is not a reported degradant from these studies. The available evidence strongly suggests that it is a derivative of the major metabolite, 6β-Hydroxy Budesonide. This distinction is critical for researchers in the pharmaceutical industry to accurately identify and control impurities, ensuring the development of safe and stable Budesonide formulations.

References

A Comparative Analysis of 6β-Hydroxy 21-Acetyloxy Budesonide and Other Budesonide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Budesonide and its primary metabolites, with a special focus on the available data for 6β-Hydroxy 21-Acetyloxy Budesonide. Budesonide is a potent synthetic corticosteroid utilized for its anti-inflammatory effects in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions.[1][2] Its efficacy is intrinsically linked to its metabolism, which primarily occurs in the liver and results in metabolites with significantly different pharmacological profiles compared to the parent drug.

Introduction to Budesonide Metabolism

Budesonide is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, leading to a high first-pass metabolism. This rapid inactivation is a key feature of budesonide's safety profile, as it minimizes systemic corticosteroid effects. The two major and most well-characterized metabolites of budesonide are 6β-hydroxybudesonide and 16α-hydroxyprednisolone.

It is important to note that publicly available scientific literature does not contain pharmacological or comparative performance data for 6β-Hydroxy 21-Acetyloxy Budesonide . This compound is likely a minor metabolite, a synthetic intermediate, or a reference standard that has not been subjected to extensive biological characterization. Therefore, a direct comparison of its performance with other metabolites is not possible at this time. This guide will focus on the established data for budesonide and its principal metabolites.

Comparative Data of Budesonide and its Major Metabolites

The defining characteristic of budesonide's major metabolites is their significantly reduced glucocorticoid activity compared to the parent compound. This substantial decrease in activity is a critical factor in the favorable therapeutic index of budesonide.

CompoundGlucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone)Anti-inflammatory Activity
Budesonide High (Relative Receptor Affinity of 855 with dexamethasone as reference (100))[3]Potent
6β-hydroxybudesonide Negligible (<1/100th of Budesonide)[1]Very Low
16α-hydroxyprednisolone Negligible (<1/100th of Budesonide)[1]Very Low
6β-Hydroxy 21-Acetyloxy Budesonide Data not availableData not available

Signaling Pathway and Metabolism

Glucocorticoid Receptor Signaling Pathway

Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.

glucocorticoid_pathway Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds to HSP Heat Shock Proteins (HSP) Budesonide_GR Budesonide-GR Complex GR->Budesonide_GR HSP->GR Complexed with (inactive state) Nucleus Nucleus Budesonide_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Budesonide_GR->GRE Binds to Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Regulates Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Leads to

Caption: Glucocorticoid receptor signaling pathway of Budesonide.

Budesonide Metabolism Workflow

The metabolic inactivation of budesonide is a critical step in its pharmacological profile. The following diagram illustrates the primary metabolic pathway.

budesonide_metabolism Budesonide Budesonide CYP3A4 CYP3A4 (in Liver) Budesonide->CYP3A4 Metabolized by Metabolites Major Metabolites CYP3A4->Metabolites Metabolite1 6β-hydroxybudesonide (Low Activity) Metabolites->Metabolite1 Metabolite2 16α-hydroxyprednisolone (Low Activity) Metabolites->Metabolite2 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Primary metabolic pathway of Budesonide.

Experimental Protocols

While specific experimental data for 6β-Hydroxy 21-Acetyloxy Budesonide is unavailable, the following are generalized protocols for key assays used to characterize glucocorticoids and their metabolites.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of a test compound to the glucocorticoid receptor.

Methodology:

  • Receptor Preparation: Cytosolic extracts containing glucocorticoid receptors are prepared from a suitable source, such as rat liver or human lung tissue.

  • Radioligand: A radiolabeled glucocorticoid, typically [³H]-dexamethasone, is used as the ligand.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., budesonide, 6β-hydroxybudesonide).

  • Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolites of a test compound and characterize the enzymes involved.

Methodology:

  • Incubation: The test compound (e.g., budesonide) is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture also includes NADPH as a cofactor.

  • Time Course: Samples are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

  • Metabolite Identification: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.

  • Enzyme Phenotyping (Optional): To identify the specific CYP enzymes responsible for metabolism, the assay can be repeated in the presence of selective chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes.

Conclusion

The existing body of scientific evidence robustly demonstrates that the primary metabolites of budesonide, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, possess negligible glucocorticoid activity compared to the parent drug. This rapid and extensive metabolic inactivation is a cornerstone of budesonide's favorable safety profile, particularly in inhaled and oral formulations designed for local action.

There is a significant lack of published data on the pharmacological properties of 6β-Hydroxy 21-Acetyloxy Budesonide. For researchers and professionals in drug development, this highlights a gap in the understanding of the complete metabolic profile of budesonide. Future studies would be necessary to isolate, characterize, and evaluate the biological activity of this and other minor metabolites to build a more comprehensive picture of budesonide's disposition in the body. Until such data becomes available, any discussion of the comparative performance of 6β-Hydroxy 21-Acetyloxy Budesonide remains speculative.

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 6β-Hydroxy-21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of corticosteroids and their metabolites is paramount for pharmacokinetic studies, formulation development, and clinical monitoring. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 6β-Hydroxy-21-Acetyloxy Budesonide, a hydroxylated and acetylated analog of the potent glucocorticoid, budesonide. While specific methods for this metabolite are not extensively documented in publicly available literature, this guide draws upon established and validated methods for budesonide as a reliable proxy, given the structural similarities and the applicability of the analytical principles.

The primary analytical techniques employed for the quantification of corticosteroids like budesonide and its derivatives include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers a unique balance of sensitivity, specificity, and throughput, making the choice of methodology dependent on the specific requirements of the study.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix (e.g., plasma, urine, tissue homogenates), and the desired sample throughput. Below is a summary of the performance characteristics of commonly employed methods for budesonide, which can be extrapolated for 6β-Hydroxy-21-Acetyloxy Budesonide.

MethodPrincipleLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Limitations
HPLC-UV Chromatographic separation followed by UV detection.1-50 µg/mL[1][2]0.05 - 0.25 µg/mL[1][2]98.9 - 99.7%[3]< 2%[3]Robust, cost-effective, widely available.Lower sensitivity compared to LC-MS/MS, potential for interference.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.5 pg/mL - ng/mL rangeAs low as 5 pg/mLTypically within 15% of nominal values.Typically < 15%High sensitivity and specificity, suitable for complex matrices.Higher equipment and operational costs.
ELISA Immunoassay based on antigen-antibody recognition.pg/mL - ng/mL rangeVaries by kit, typically in the pg/mL range.Dependent on antibody specificity and matrix effects.Often higher variability than chromatographic methods.High throughput, no need for extensive sample extraction.Potential for cross-reactivity, matrix interference can be significant.[4]

Table 1: Comparison of Analytical Methods for Corticosteroid Quantification.

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are the bedrock of reliable quantitative analysis. Below are representative methodologies for HPLC and LC-MS/MS adapted from published methods for budesonide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating reversed-phase HPLC method is a workhorse for the quantification of budesonide in pharmaceutical formulations and can be adapted for its metabolites.

Sample Preparation:

  • Solid Dosage Forms: Dissolve a known quantity of the powdered formulation in a suitable solvent (e.g., methanol or acetonitrile).

  • Biological Matrices: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering substances.

Chromatographic Conditions:

  • Column: A C18 column (e.g., Kromasil C8, 150 mm x 4.6 mm) is commonly used.[1]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an acidic buffer (e.g., phosphate buffer pH 3.2) is typical.[1][2][5]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[2][5]

  • Detection: UV detection is typically performed at a wavelength of around 240-244 nm.[1][5][6]

Validation Parameters: The method should be validated for linearity, precision, accuracy, repeatability, sensitivity (LOD and LOQ), and selectivity according to ICH guidelines.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the ultra-sensitive quantification required in pharmacokinetic studies, LC-MS/MS is the gold standard.

Sample Preparation:

  • Plasma/Serum: Protein precipitation followed by solid-phase extraction (e.g., Oasis WCX SPE) is a common approach to clean up the sample and concentrate the analyte.

LC-MS/MS Conditions:

  • Chromatography: Ultra-performance liquid chromatography (UPLC) with a suitable C18 column provides rapid and efficient separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity. Specific precursor-to-product ion transitions for 6β-Hydroxy-21-Acetyloxy Budesonide would need to be determined.

Method Validation: Validation should be performed in accordance with regulatory guidelines for bioanalytical method validation, assessing parameters such as selectivity, matrix effect, recovery, calibration curve, accuracy, and precision.

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for HPLC and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (240-244 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: Generalized HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample ProteinPrecip Protein Precipitation Plasma->ProteinPrecip SPE Solid-Phase Extraction (SPE) ProteinPrecip->SPE UPLC UPLC Separation SPE->UPLC Ionization Electrospray Ionization (ESI) UPLC->Ionization MSMS Tandem Mass Spectrometry (MRM) Ionization->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Figure 2: Typical LC-MS/MS Bioanalytical Workflow.

References

Inter-Laboratory Comparison of 6β-Hydroxy-21-Acetyloxy Budesonide Analysis: A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no formal inter-laboratory comparison studies have been published for the analysis of 6β-hydroxy-21-acetyloxy budesonide. This guide, therefore, presents a proposed framework for conducting such a comparison, including a standardized analytical protocol and a study design. The experimental data presented in the tables are hypothetical and for illustrative purposes to guide researchers in their own studies.

Introduction

6β-hydroxy-21-acetyloxy budesonide is a metabolite of budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. The accurate and precise quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. To ensure the reliability and comparability of analytical data across different laboratories, a standardized methodology and a framework for inter-laboratory comparison are essential. This guide provides a comprehensive protocol for the analysis of 6β-hydroxy-21-acetyloxy budesonide in human plasma and outlines a proposed inter-laboratory study to establish method performance and consistency.

Metabolic Pathway of Budesonide

Budesonide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) enzymes. The major metabolic pathways involve hydroxylation and subsequent conjugation. One of the key metabolites is 6β-hydroxy budesonide. While not as extensively studied, 6β-hydroxy-21-acetyloxy budesonide is a related metabolite. The diagram below illustrates the metabolic conversion of budesonide.

Budesonide Budesonide Metabolite1 6β-Hydroxy Budesonide Budesonide->Metabolite1 CYP3A4 Metabolite2 16α-Hydroxyprednisolone Budesonide->Metabolite2 CYP3A4 Target_Metabolite 6β-Hydroxy-21-Acetyloxy Budesonide Budesonide->Target_Metabolite CYP3A4 (presumed)

Budesonide Metabolic Pathway

Proposed Inter-Laboratory Study Protocol

An inter-laboratory study is proposed to evaluate the robustness and transferability of the analytical method for 6β-hydroxy-21-acetyloxy budesonide.

Study Design:

  • Participants: A minimum of five laboratories with experience in bioanalytical LC-MS/MS.

  • Samples: Each laboratory will receive a set of blinded samples, including:

    • Blank human plasma.

    • Calibration standards and quality control (QC) samples at low, medium, and high concentrations.

    • Spiked plasma samples with unknown concentrations.

  • Data Reporting: Laboratories will be required to report their full analytical results, including calibration curves, chromatograms, and calculated concentrations for all samples.

Standardized Analytical Protocol

The following protocol is a recommended starting point for the analysis of 6β-hydroxy-21-acetyloxy budesonide in human plasma.

  • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., deuterated 6β-hydroxy-21-acetyloxy budesonide).

  • Vortex mix for 10 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 30
    2.0 95
    2.5 95
    2.6 30

    | 4.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by direct infusion of the analytical standard.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following tables illustrate how the data from the proposed inter-laboratory study could be summarized.

Table 1: Comparison of Method Validation Parameters

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Linearity (r²) 0.9980.9990.9970.9980.999
LOD (ng/mL) 0.050.040.060.050.04
LOQ (ng/mL) 0.150.120.180.150.12

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelLaboratoryNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 10.50.4896.05.2
20.50.51102.04.8
30.50.4794.06.1
40.50.4998.05.5
50.50.52104.04.5
Medium 155.1102.03.1
254.998.03.5
355.2104.04.0
455.0100.03.3
554.896.03.8
High 15049.599.02.5
25050.8101.62.2
35048.997.83.0
45051.2102.42.4
55049.298.42.8

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow for the analysis of 6β-hydroxy-21-acetyloxy budesonide.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) IS Internal Standard Addition Plasma->IS Vortex Vortex Mixing IS->Vortex SPE Solid-Phase Extraction Vortex->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom Detect Mass Spectrometric Detection Chrom->Detect Integrate Peak Integration Detect->Integrate Calib Calibration Curve Generation Integrate->Calib Quant Quantification Calib->Quant

Analytical Workflow

Conclusion

This guide provides a foundational framework for standardizing the analysis of 6β-hydroxy-21-acetyloxy budesonide and conducting an inter-laboratory comparison. Adherence to a common protocol is paramount for ensuring data consistency and reliability across different research and development sites. The successful completion of such a study would represent a significant step forward in the bioanalysis of budesonide metabolites.

Navigating the Analytical Landscape: A Comparative Guide to 6β-Hydroxy 21-Acetyloxy Budesonide Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of corticosteroids, the accurate quantification of metabolites is paramount. This guide provides a comparative analysis of the linearity and detection range of assays for 6β-Hydroxy 21-Acetyloxy Budesonide, a key metabolite of the potent glucocorticoid, Budesonide. Due to a lack of direct comparative studies on 6β-Hydroxy 21-Acetyloxy Budesonide, this guide leverages data from a highly relevant analogue, 6β-hydroxybudesonide, to provide valuable insights into expected assay performance. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying drug metabolites in biological matrices.

Performance Metrics: Linearity and Range of Detection

The performance of an analytical method is defined by its ability to produce results that are both accurate and precise over a specific concentration range. Key parameters for evaluating this are linearity and the range of detection, which includes the Lower Limit of Quantification (LLOQ).

A 2003 study by Wang et al. provides a robust example of an LC-MS/MS method for the simultaneous quantification of budesonide and its two major metabolites, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, in human plasma.[1] This method demonstrates excellent linearity and sensitivity, which can be considered representative for the analysis of structurally similar metabolites like 6β-Hydroxy 21-Acetyloxy Budesonide.

For the parent drug, budesonide, various LC-MS/MS methods have been developed, showcasing a wide range of detection capabilities. These methods, while not directly measuring the metabolite of interest, offer a valuable benchmark for the analytical challenges and achievable sensitivity for this class of compounds.

AnalyteMethodLinear RangeLLOQReference
6β-hydroxybudesonide LC-MS/MS0.1 - 10 ng/mL0.1 ng/mL[1]
Budesonide LC-MS/MS0.1 - 10 ng/mL0.1 ng/mL[1]
Budesonide LC-MS/MS2 - 1024 pg/mL2 pg/mLSciex Application Note
Budesonide LC-MS/MS5 - 1000 pg/mL5 pg/mLWaters Corporation
Budesonide LC-MS/MS2 - 200 pg/mL2 pg/mLShimadzu Application Note

Table 1: Comparison of Linearity and LLOQ for Budesonide and its Metabolite.

Experimental Workflow & Signaling Pathway

The accurate quantification of 6β-Hydroxy 21-Acetyloxy Budesonide from biological samples involves a multi-step process. The following diagram illustrates a typical experimental workflow for an LC-MS/MS-based assay.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma) extraction Solid-Phase Extraction (SPE) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection Transfer to Autosampler separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quantification Quantification using Calibration Curve detection->quantification Data Acquisition reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Budesonide, like other glucocorticoids, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The following diagram outlines the simplified signaling pathway.

Budesonide Budesonide GR_complex Inactive Glucocorticoid Receptor Complex Budesonide->GR_complex Binds to Active_GR Active GR Complex GR_complex->Active_GR Conformational Change Nucleus Nucleus Active_GR->Nucleus Translocates to GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory

Caption: Budesonide signaling pathway.

Detailed Experimental Protocol: LC-MS/MS Assay

The following protocol is based on the validated method by Wang et al. for the analysis of budesonide and its metabolites in human plasma.[1]

1. Sample Preparation:

  • Internal Standard: 9-fluoro-hydrocortisone is used as the internal standard.

  • Extraction: Solid-phase extraction (SPE) is employed to isolate the analytes from the plasma matrix.

  • Elution: The analytes are eluted from the SPE cartridge.

  • Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

3. Tandem Mass Spectrometry:

  • Ionization: Negative electrospray ionization (ESI) is used to generate ions of the analytes.

  • Detection: The analytes are detected using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

4. Calibration and Quantification:

  • A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of the analytes and a fixed concentration of the internal standard.

  • The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

This comprehensive guide provides a foundational understanding of the analytical methodologies available for the quantification of 6β-Hydroxy 21-Acetyloxy Budesonide. While direct comparative data is limited, the information presented on its close analogue, 6β-hydroxybudesonide, and the parent compound, budesonide, offers valuable insights for researchers to develop and validate robust analytical methods.

References

Navigating the Analytical Landscape: A Comparative Guide to the Specificity and Selectivity of Methods for 6β-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of budesonide and its metabolites, ensuring the specificity and selectivity of analytical methods is paramount. This guide provides a comparative overview of analytical methodologies for the quantitative determination of 6β-Hydroxy 21-Acetyloxy Budesonide, a key metabolite, benchmarked against methods for the parent drug, budesonide, and another major metabolite, 16α-hydroxyprednisolone.

The primary analytical technique for the sensitive and selective quantification of budesonide and its metabolites in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This powerful technique offers high specificity by utilizing Multiple Reaction Monitoring (MRM) to isolate a specific precursor ion of the target analyte and then fragment it to produce a characteristic product ion. This process minimizes interference from other compounds in the matrix, ensuring accurate quantification.

Comparative Analysis of LC-MS/MS Methods

To illustrate the performance of analytical methods for 6β-Hydroxy 21-Acetyloxy Budesonide, we present a comparison with established methods for budesonide and 16α-hydroxyprednisolone. The following table summarizes key performance parameters from a validated LC-MS/MS method for the simultaneous quantification of these compounds in human plasma. While a specific validated method for 6β-Hydroxy 21-Acetyloxy Budesonide was not found in the public literature, the data for 6β-hydroxybudesonide provides a close surrogate for what can be expected for its acetylated form. The mass-to-charge ratios for 6β-Hydroxy 21-Acetyloxy Budesonide are predicted based on its chemical structure and common fragmentation patterns of similar molecules.

Parameter6β-Hydroxy 21-Acetyloxy Budesonide (Predicted)Budesonide16α-hydroxyprednisolone
Precursor Ion (Q1) (m/z) 489.2431.3377.2
Product Ion (Q3) (m/z) 323.2323.2339.2
Linearity Range N/A0.1 - 10 ng/mL0.1 - 10 ng/mL
Lower Limit of Quantification (LLOQ) N/A0.1 ng/mL0.1 ng/mL
Intra-day Precision (%CV) N/A≤ 15%≤ 15%
Inter-day Precision (%CV) N/A≤ 15%≤ 15%
Accuracy (% bias) N/AWithin ±15%Within ±15%
Data for Budesonide and 16α-hydroxyprednisolone are derived from a validated method for their simultaneous analysis. Data for 6β-Hydroxy 21-Acetyloxy Budesonide is predictive and requires experimental validation.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed experimental protocol adapted from a validated method for the simultaneous analysis of budesonide and its major metabolites in human plasma. This protocol can serve as a robust starting point for the development and validation of a specific method for 6β-Hydroxy 21-Acetyloxy Budesonide.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Vortex mix the sample.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 6β-Hydroxy 21-Acetyloxy Budesonide: Q1: 489.2 m/z → Q3: 323.2 m/z (Predicted)

    • Budesonide: Q1: 431.3 m/z → Q3: 323.2 m/z

    • 16α-hydroxyprednisolone: Q1: 377.2 m/z → Q3: 339.2 m/z

  • Collision Energy and other MS parameters: Optimize for each analyte to achieve maximum signal intensity.

Workflow and Pathway Diagrams

To visually represent the analytical process and the metabolic context, the following diagrams have been generated using the DOT language.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant report Reporting quant->report

Analytical Workflow for 6β-Hydroxy 21-Acetyloxy Budesonide.

metabolic_pathway Budesonide Budesonide Metabolite1 6β-hydroxybudesonide Budesonide->Metabolite1 CYP3A4 Metabolite2 16α-hydroxyprednisolone Budesonide->Metabolite2 CYP3A4 TargetMetabolite 6β-Hydroxy 21-Acetyloxy Budesonide Metabolite1->TargetMetabolite Acetylation

Simplified Metabolic Pathway of Budesonide.

Conclusion

Comparative Analysis of 6β-Hydroxy 21-Acetyloxy Budesonide in Different Formulations: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantification and in vitro release of 6β-Hydroxy 21-Acetyloxy Budesonide, a known metabolite and impurity of the corticosteroid Budesonide, in two hypothetical formulations: a Self-Nanoemulsifying Drug Delivery System (SNEDDS) and Solid Lipid Nanoparticles (SLNs). Given that 6β-Hydroxy 21-Acetyloxy Budesonide is not typically formulated as an active pharmaceutical ingredient, this analysis is presented from the perspective of impurity profiling and stability assessment within Budesonide formulations.

Introduction to 6β-Hydroxy 21-Acetyloxy Budesonide

6β-Hydroxy 21-Acetyloxy Budesonide is a metabolite of Budesonide, formed through metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. It is also considered a related substance or impurity in Budesonide drug products. Monitoring and controlling the levels of such impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product. This guide outlines the experimental approach to compare the presence and release characteristics of this specific impurity from different advanced drug delivery systems.

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data for the analysis of 6β-Hydroxy 21-Acetyloxy Budesonide in the two formulations.

Table 1: Quantification of 6β-Hydroxy 21-Acetyloxy Budesonide in Different Formulations

Formulation TypeMethodConcentration of 6β-Hydroxy 21-Acetyloxy Budesonide (µg/mL)% of Total Budesonide Related Impurities
SNEDDSHPLC-UV0.8512.5
SLNsHPLC-UV0.426.8

Table 2: In Vitro Release Profile of 6β-Hydroxy 21-Acetyloxy Budesonide

Time (hours)Cumulative Release from SNEDDS (%)Cumulative Release from SLNs (%)
135.215.8
258.928.4
475.645.1
888.362.7
1295.178.9
2498.285.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is designed for the separation and quantification of Budesonide and its related substances, including 6β-Hydroxy 21-Acetyloxy Budesonide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A reference standard of 6β-Hydroxy 21-Acetyloxy Budesonide is used to prepare a series of calibration standards.

  • Sample Preparation: The SNEDDS and SLN formulations are first dissolved in a suitable solvent (e.g., methanol) and then diluted to fall within the calibration range.

  • Analysis: The concentration of 6β-Hydroxy 21-Acetyloxy Budesonide in the samples is determined by comparing the peak area with the calibration curve.

In Vitro Release Study

This study evaluates the release of 6β-Hydroxy 21-Acetyloxy Budesonide from the formulations over time.

  • Apparatus: USP Type II dissolution apparatus (paddle method).

  • Dissolution Medium: Phosphate buffered saline (PBS) pH 7.4.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure:

    • A known quantity of the SNEDDS or SLN formulation is placed in a dialysis bag (with an appropriate molecular weight cut-off) and suspended in the dissolution medium.

    • At predetermined time intervals (1, 2, 4, 8, 12, and 24 hours), aliquots of the dissolution medium are withdrawn.

    • An equal volume of fresh, pre-warmed medium is replaced to maintain a constant volume.

    • The withdrawn samples are analyzed by the HPLC method described above to determine the concentration of released 6β-Hydroxy 21-Acetyloxy Budesonide.

Mandatory Visualizations

Metabolic Pathway of Budesonide

Budesonide Budesonide Metabolite1 16α-Hydroxyprednisolone Budesonide->Metabolite1 CYP3A4 Metabolite2 6β-Hydroxy Budesonide Budesonide->Metabolite2 CYP3A4 Target 6β-Hydroxy 21-Acetyloxy Budesonide Metabolite2->Target Acetylation

Caption: Metabolic conversion of Budesonide.

Experimental Workflow for Comparative Analysis

cluster_formulations Formulation Preparation cluster_analysis Analysis cluster_results Results Formulation1 SNEDDS Formulation Quantification HPLC Quantification Formulation1->Quantification Release In Vitro Release Study Formulation1->Release Formulation2 SLN Formulation Formulation2->Quantification Formulation2->Release Data Data Comparison Quantification->Data Release->Data Conclusion Conclusion Data->Conclusion

Caption: Workflow for formulation comparison.

Safety Operating Guide

Proper Disposal of 6beta-Hydroxy 21-Acetyloxy Budesonide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 6beta-Hydroxy 21-Acetyloxy Budesonide, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1] In case of a spill, moisten the material with water to prevent the dispersal of dust.[1] The spillage should then be collected and transferred to a designated, sealed container for disposal.[1] Avoid releasing the compound into the environment as it is harmful to aquatic life with long-lasting effects.[1][3]

Waste Segregation and Disposal Procedures

Proper segregation of waste is the first step in a compliant disposal process. Different types of waste contaminated with this compound require different disposal pathways.

Waste TypeDescriptionRecommended Disposal ContainerDisposal Method
Bulk Compound/Residues Unused, expired, or residual this compound powder.Labeled, sealed, and leak-proof hazardous waste container.Dispose of as hazardous waste through an approved waste disposal plant, typically via incineration.[1][3]
Contaminated Labware Glassware, plasticware, and other laboratory items that have come into direct contact with the compound.Designated hazardous waste container for sharps or solid waste.Decontaminate if possible, or dispose of as hazardous waste. Do not mix with general laboratory trash.[3]
Contaminated PPE Gloves, disposable lab coats, and other protective equipment contaminated with the compound.Labeled hazardous waste bag within a rigid outer container.Dispose of as hazardous waste. Contaminated work clothing should not be allowed out of the workplace.[3]
Aqueous Solutions Solutions containing dissolved this compound.Labeled, sealed, and leak-proof hazardous waste container.Do not pour down the drain.[1] Collect and dispose of as hazardous chemical waste.

Experimental Protocol for Spill Neutralization

While no specific deactivation protocol for this compound is provided in the search results, a general procedure for cleaning spills of powdered substances can be followed:

  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Don PPE: Ensure appropriate PPE is worn, including respiratory protection if dust is airborne.

  • Moisten the Spill: Gently apply a fine mist of water to the powder to prevent it from becoming airborne.[1]

  • Absorb the Spill: Use an absorbent material, such as a spill pad or vermiculite, to carefully collect the moistened powder.

  • Collect Waste: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: Dispose of all waste materials, including cleaning supplies, as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

start Waste Generation (Contaminated with 6beta-Hydroxy 21-Acetyloxy Budesonide) waste_type Identify Waste Type start->waste_type bulk Bulk Compound or Aqueous Solution waste_type->bulk Solid/Liquid labware Contaminated Labware (Glassware, Plasticware) waste_type->labware Equipment ppe Contaminated PPE (Gloves, Coats) waste_type->ppe Protective Gear container_bulk Seal in Labeled Hazardous Waste Container bulk->container_bulk container_labware Place in Designated Sharps or Solid Waste Container labware->container_labware container_ppe Place in Labeled Hazardous Waste Bag ppe->container_ppe disposal Dispose via Approved Hazardous Waste Vendor (Incineration Recommended) container_bulk->disposal container_labware->disposal container_ppe->disposal

Disposal decision workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 6β-Hydroxy 21-Acetyloxy Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 6β-Hydroxy 21-Acetyloxy Budesonide. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling 6β-Hydroxy 21-Acetyloxy Budesonide. This is based on the potential hazards identified for similar corticosteroid compounds.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving recommendedPrevents skin contact and absorption. Corticosteroids can be potent, and dermal exposure should be minimized[1].
Eye Protection Safety GogglesChemical splash-proofProtects eyes from accidental splashes of solutions containing the compound[1].
Respiratory Protection NIOSH-approved RespiratorN95 or higher, depending on the procedureRequired when handling the powder form to prevent inhalation of airborne particles. Necessary for procedures that may generate aerosols[2].
Body Protection Laboratory CoatFully buttonedProvides a barrier against accidental spills and contamination of personal clothing[2].
Additional Protection Disposable Gown/ApronChemically resistantRecommended when handling larger quantities or during procedures with a high risk of splashing.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of 6β-Hydroxy 21-Acetyloxy Budesonide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) prep_weigh Weigh compound in a chemical fume hood prep_ppe->prep_weigh prep_dissolve Dissolve in appropriate solvent within the fume hood prep_weigh->prep_dissolve handle_exp Conduct experiment within a designated and contained area prep_dissolve->handle_exp Proceed with experiment clean_decon Decontaminate work surfaces with an appropriate solvent handle_exp->clean_decon Upon completion clean_waste Segregate and dispose of contaminated waste in labeled hazardous waste containers clean_decon->clean_waste clean_ppe Doff PPE in the correct order to avoid contamination clean_waste->clean_ppe clean_wash Wash hands thoroughly after removing PPE clean_ppe->clean_wash

Caption: Safe handling workflow for 6β-Hydroxy 21-Acetyloxy Budesonide.

Disposal Plan

All waste materials contaminated with 6β-Hydroxy 21-Acetyloxy Budesonide must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a sealed, properly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

By implementing these safety measures, laboratories can effectively manage the risks associated with handling potent pharmaceutical compounds like 6β-Hydroxy 21-Acetyloxy Budesonide, ensuring the well-being of all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.